molecular formula C8H10ClNO2 B3032553 4-Chloro-3,5-dimethoxyaniline CAS No. 226419-21-2

4-Chloro-3,5-dimethoxyaniline

Cat. No.: B3032553
CAS No.: 226419-21-2
M. Wt: 187.62
InChI Key: SGDVJEPMJMYMEV-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethoxyaniline is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62. The purity is usually 95%.
The exact mass of the compound 4-Chloro-3,5-dimethoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-3,5-dimethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3,5-dimethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDVJEPMJMYMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298913
Record name 4-Chloro-3,5-dimethoxybenzenamine
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Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226419-21-2
Record name 4-Chloro-3,5-dimethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226419-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Chloro-3,5-dimethoxybenzenamine
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Record name 4-Chloro-3,5-dimethoxyaniline
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Foundational & Exploratory

Technical Guide: Structure Elucidation of 4-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2), a specific regioisomer where the symmetry of the molecule serves as the primary analytical "fingerprint."

Executive Summary

In the development of novel pharmaceutical intermediates, the regiochemical confirmation of polysubstituted anilines is critical. This guide details the elucidation of 4-Chloro-3,5-dimethoxyaniline , distinguishing it from its potentially co-synthesized isomers (e.g., 2-chloro or 2,6-dichloro analogs).[1]

The core diagnostic strategy relies on molecular symmetry .[2] Unlike its asymmetric isomers, the target molecule possesses a


 axis of symmetry (passing through the N-C1-C4-Cl axis).[1][2] This geometric feature simplifies the NMR spectral signature, providing a definitive " go/no-go " signal for structural validation without the need for exhaustive crystallographic analysis.[2]

Synthetic Context & Regioselectivity Challenge

To understand the elucidation logic, one must first understand the synthetic origin. The precursor, 3,5-dimethoxyaniline , contains three nucleophilic sites activated by the amino and methoxy groups.

  • Target: 4-Chloro-3,5-dimethoxyaniline.[1][2][3][4]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[2]

  • Regiochemistry:

    • The Amino group (-NH₂) at C1 directs ortho (C2, C6) and para (C4).[2]

    • The Methoxy groups (-OMe) at C3 and C5 direct ortho (C2, C4, C6) and para (C2, C6).

    • Convergence: Position C4 is para to the amine and ortho to both methoxy groups, making it the most electronically activated site for chlorination (e.g., using N-Chlorosuccinimide or SO₂Cl₂).

The Risk: Steric hindrance at C4 (flanked by two OMe groups) could push chlorination to C2/C6.[2] Therefore, the elucidation must rigorously rule out the 2-chloro isomer .[2]

Visualization: Regioselectivity Logic

Regioselectivity cluster_pathways Competing Pathways Start Precursor: 3,5-Dimethoxyaniline Reagent Chlorination (NCS/DCM) Start->Reagent PathA Path A: Attack at C4 (Para to NH2, Ortho to 2x OMe) Reagent->PathA Electronic Preference PathB Path B: Attack at C2/C6 (Ortho to NH2, Ortho/Para to OMe) Reagent->PathB Steric Leakage? ProductA Target: 4-Chloro-3,5-dimethoxyaniline (Symmetric) PathA->ProductA ProductB Impurity: 2-Chloro-3,5-dimethoxyaniline (Asymmetric) PathB->ProductB

Figure 1: Reaction pathways showing the electronic dominance of the C4 position vs. the steric risk of C2 substitution.[1]

Analytical Protocol: The "Symmetry Filter"

Mass Spectrometry (HRMS)

Before NMR, confirm the elemental composition and halogen presence.

  • Technique: LC-MS (ESI+) or GC-MS.[1][2]

  • Criteria:

    • Molecular Ion:

      
       Da.[2]
      
    • Isotope Pattern: A distinct 3:1 ratio for

      
       : 
      
      
      
      peaks, confirming the presence of a single Chlorine atom.[2]
    • Failure Mode: A 9:6:1 pattern indicates dichlorination (over-reaction).[2]

Proton NMR ( H NMR) - The Definitive Test

This is the primary decision gate.[2] The target molecule's symmetry renders specific protons chemically equivalent.[2]

Solvent: DMSO-


 or CDCl

.[1][2]
FeatureTarget: 4-Chloro-3,5-dimethoxyanilineIsomer: 2-Chloro-3,5-dimethoxyaniline
Symmetry

Axis (Symmetric)
Asymmetric
Aromatic Protons 1 Signal (Singlet, 2H) Protons at C2 and C6 are equivalent.[1][2]2 Signals (Singlets/Doublets, 1H each) Protons at C4 and C6 are distinct.
Methoxy Protons 1 Signal (Singlet, 6H) OMe groups at C3 and C5 are equivalent.[2]2 Signals (Singlets, 3H each) OMe groups are in different environments.
Amine Protons Broad Singlet (2H)Broad Singlet (2H)

Protocol Decision:

  • If Aromatic region = 1 Singlet (2H): CONFIRMED Target Structure.[2]

  • If Aromatic region = 2 Signals: REJECT (Isomer present).

Carbon NMR ( C NMR)

Use


C NMR to corroborate the proton data.[2] The symmetry reduces the number of unique carbon signals.[2]
  • Expected Unique Signals (Target): 5 Aromatic Carbons + 1 Methoxy Carbon = 6 Total Signals .[2]

    • C1 (C-N): ~145 ppm[2]

    • C3, C5 (C-O): ~155 ppm (Equivalent)[2]

    • C2, C6 (C-H): ~95-100 ppm (Equivalent)[2]

    • C4 (C-Cl): ~110 ppm (Upfield due to shielding by OMe ortho-effect)[1][2]

    • OMe: ~56 ppm

  • Contrast with Asymmetric Isomer: The 2-chloro isomer would display 8 aromatic signals (all carbons unique) + 2 methoxy signals .[1][2]

Detailed Elucidation Workflow

The following workflow ensures a self-validating dataset.

Step 1: Sample Preparation[1][2]
  • Dissolve ~10 mg of isolated solid in 0.6 mL DMSO-

    
    .
    
  • Ensure solution is clear; filter if necessary to remove inorganic salts (e.g., succinimide byproducts).[2]

Step 2: Acquisition & Processing[1]
  • Run 1H NMR (16 scans): Focus on the region 6.0–7.5 ppm (Aromatic).[2]

  • Run 13C NMR (512 scans): Verify signal count.

  • Run NOESY (Optional): If signals are ambiguous, NOE correlations can map proximity.[2]

    • Target: NOE observed between NH₂ and the C2/C6 protons.[2]

    • Target: NOE observed between OMe and C2/C6 protons.[2]

    • Absence: No NOE between NH₂ and OMe (they are separated by C2/C6).[2]

Step 3: Data Interpretation Logic

ElucidationLogic Start Crude Product Isolated MS Step 1: MS Check (M+ / M+2 ratio 3:1?) Start->MS NMR Step 2: 1H NMR Analysis MS->NMR Pass SymCheck Are Aromatic Protons a Single Singlet (2H)? NMR->SymCheck OMeCheck Are OMe Protons a Single Singlet (6H)? SymCheck->OMeCheck Yes Rejected REJECTED: Asymmetric Isomer (2-Cl) SymCheck->Rejected No (2 signals) Confirmed CONFIRMED: 4-Chloro-3,5-dimethoxyaniline OMeCheck->Confirmed Yes OMeCheck->Rejected No (2 signals)

Figure 2: Decision tree for confirming the target structure based on spectral symmetry.

Reference Data Simulation

Based on substituent additivity rules (chemometrics) and literature on similar systems (e.g., 3,5-dimethoxyaniline), the expected shifts in DMSO-


 are:
NucleusAssignmentShift (

, ppm)
MultiplicityIntegral
1H NH₂5.2 - 5.5Broad Singlet2H
1H Ar-H (C2, C6)6.0 - 6.2Singlet2H
1H O-CH₃3.7 - 3.8Singlet6H
13C C-O (C3, C5)~156.0--
13C C-N (C1)~148.0--
13C C-Cl (C4)~108.0--
13C C-H (C2, C6)~92.0--
13C O-CH₃~55.5--

Note: The C4 carbon is significantly shielded relative to a typical chlorobenzene due to the dual ortho-methoxy donation.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2][5] Potential sensitizer.[2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines are prone to oxidation (browning) upon air exposure.[1][2]

  • Disposal: Halogenated organic waste stream.[2]

References

  • Sigma-Aldrich. "4-Chloro-3,5-dimethoxyaniline Product Sheet (CAS 226419-21-2)."[1][2] Merck KGaA.[2] Link[2]

  • ChemicalBook. "4-Chloro-3,5-dimethoxyaniline Spectral Data." Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[2] Wiley, 2014.[2] (Standard reference for substituent additivity rules).

  • PubChem. "Compound Summary: 4-Chloro-3,5-dimethoxyaniline."[1][2] National Library of Medicine.[2] Link[2]

Sources

4-Chloro-3,5-dimethoxyaniline: A Strategic Scaffold for Medicinal Chemistry

[1][2]

Executive Summary & Chemical Profile

4-Chloro-3,5-dimethoxyaniline is a highly functionalized aniline derivative characterized by an electron-rich aromatic core flanked by a metabolic blocking group (chlorine).[1][2] In drug design, it functions as a "privileged structure"—the 3,5-dimethoxy motif provides specific hydrogen-bond acceptors and hydrophobic bulk, while the 4-chloro substituent modulates metabolic stability (blocking para-hydroxylation) and fills hydrophobic pockets in target proteins (e.g., RARα, TLRs).[1]

Chemical Identity
PropertySpecification
CAS Number 226419-21-2
IUPAC Name 4-Chloro-3,5-dimethoxyaniline
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; slightly soluble in water.[1][2][3][4][5][6][7]
Stability Air Sensitive. Store under inert gas (Argon/Nitrogen) at 2–8°C.

Synthesis of the Building Block

While 4-Chloro-3,5-dimethoxyaniline is commercially available, in-house synthesis is often required to ensure fresh, non-oxidized material for sensitive couplings.[1][2] The most reliable route utilizes the regioselective chlorination of 3,5-dimethoxyaniline using N-Chlorosuccinimide (NCS).[1][2]

Mechanistic Insight

The reaction relies on the directing power of the amino group.[1] In 3,5-dimethoxyaniline, the amino group strongly activates the ortho (2,[1][2]6) and para (4) positions.[1] Although the 4-position is sterically flanked by two methoxy groups, it is electronically favored for electrophilic aromatic substitution (EAS) to minimize steric clash with the amino group itself, and because the para attack preserves the symmetry of the resonance stabilization.[1]

Protocol: Regioselective Chlorination

Adapted from Patent WO2011027106 (Source 1.8)[1][2]

Reagents:

  • 3,5-Dimethoxyaniline (1.0 equiv)[1][2][8]

  • N-Chlorosuccinimide (NCS) (0.9 equiv) — Use slight deficit to prevent over-chlorination.[1][2]

  • Acetic Acid (Glacial) — Solvent.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,5-dimethoxyaniline (e.g., 20.0 g, 131 mmol) in glacial acetic acid (150 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution slightly to 15–20°C. Add NCS (15.7 g, 118 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; control temperature to maintain regioselectivity.

  • Reaction: Stir the mixture at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2] The starting material should be largely consumed.[1]

  • Quench & Workup: Dilute the reaction mixture with water (200 mL) and extract with Ethyl Acetate (2 x 200 mL).

  • Purification: Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Yield: The crude product is typically obtained as a solid (approx. 60–70% yield) and can be recrystallized from Ethanol/Water if high purity (>98%) is required.[1]

Reactivity & Divergent Synthesis

The utility of 4-Chloro-3,5-dimethoxyaniline lies in its ability to undergo orthogonal transformations.[1][2] The amino group is the primary handle, while the chlorine atom serves as a latent handle for cross-coupling or a permanent structural element.[1]

Workflow Diagram: Divergent Synthetic Pathways

The following diagram illustrates the three primary derivatization pathways: Sulfonylation (Immunology), Amide Coupling (Neurology), and Sandmeyer Transformation (Cross-Coupling).[1]

GStart4-Chloro-3,5-dimethoxyaniline(CAS 226419-21-2)PathAPath A: Sulfonylation(Sulfonyl Chloride + Pyridine)Start->PathAPathBPath B: Amide Coupling(Carboxylic Acid + HATU/DIPEA)Start->PathBPathCPath C: Sandmeyer Reaction(NaNO2, H2SO4, then KI)Start->PathCProductABis-aryl Sulfonamides(TLR/Immune Probes)PathA->ProductAYield: 60-80%ProductBAryl-Amido-Aryl Scaffolds(RARα Agonists / Alzheimer's)PathB->ProductBYield: >85%IntermediateC4-Chloro-3,5-dimethoxy-iodobenzenePathC->IntermediateCDiazotizationProductCBiaryl Scaffolds(via Suzuki/Sonogashira)IntermediateC->ProductCPd-Catalysis

Figure 1: Divergent synthetic utility of the 4-Chloro-3,5-dimethoxyaniline scaffold.

Key Applications in Drug Discovery[2][3]

A. Immunological Probes (TLR & NF-κB Modulators)

Research has identified sulfonamide derivatives of this aniline as potent affinity probes for Toll-Like Receptors (TLRs).[1][2] The 3,5-dimethoxy pattern is critical for binding affinity in the hydrophobic cleft of the receptor.[1]

  • Protocol (Sulfonylation): React 4-Chloro-3,5-dimethoxyaniline (1.0 equiv) with an aryl sulfonyl chloride (1.1 equiv) in Pyridine/DCM (1:1) at 0°C to RT.

    • Critical Note: Bis-sulfonylation is a common side reaction.[1][2] If observed, treat the crude mixture with LiOH/THF to hydrolyze the bis-sulfonamide back to the desired mono-sulfonamide (Source 1.4).[1][2]

B. Neurotherapeutics (RARα Agonists)

The scaffold is used in the synthesis of Retinoic Acid Receptor alpha (RARα) agonists, investigated for treating Alzheimer’s disease.[1][9] The 4-chloro group prevents rapid metabolic oxidation of the ring, prolonging half-life.[1][2]

  • Protocol (Sandmeyer to Iodo-Intermediate): To couple this ring via Carbon-Carbon bonds, convert the amine to an iodide.[1][2]

    • Suspend amine (35 mmol) in H₂SO₄/H₂O at 0°C.

    • Add NaNO₂ (1.3 equiv) to form the diazonium salt.[1]

    • Pour into a solution of NaI (4 equiv) and I₂.[1][9]

    • Heat to 60°C to decompose the diazonium to the iodide.

    • Result:4-Chloro-1-iodo-3,5-dimethoxybenzene —a versatile partner for Suzuki couplings (Source 1.5).[1][2]

Safety & Handling (E-E-A-T)

Warning: This compound is an aniline derivative and should be treated as potentially toxic and genotoxic.[1]

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[1][2]Wear nitrile gloves and P95 respirator.[1]
Reactivity Air/Light Sensitive. Store in amber vials under Argon.[1][2]
Environmental H411: Toxic to aquatic life.[1][2]Dispose of aqueous waste as hazardous chemical waste.[1]

Handling Best Practice: Always handle the solid in a fume hood. When synthesizing, quench all diazonium intermediates immediately as they can be explosive if dried.[1]

References

  • Chan, M., et al. (2022).[1][6] Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli. Journal of Medicinal Chemistry. Retrieved from [1]

  • CymitQuimica. (2024).[1] Safety Data Sheet: 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2).[1][2][3][5] Retrieved from

  • Rotstein, D. M., et al. (2016).[1] Therapeutic aryl-amido-aryl compounds and their use. U.S. Patent No.[1][2] 9,447,028.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • Charrier, J. D., et al. (2011).[1] Therapeutic aryl-amido-aryl compounds. Patent WO2011027106A1.[1][2] Retrieved from

  • Ambeed. (2024).[1] Product Analysis: 4-Chloro-3,5-dimethoxyaniline. Retrieved from [1]

Technical Deep Dive: 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 4-Chloro-3,5-dimethoxyaniline , a specialized intermediate in medicinal chemistry.

Discovery, Synthesis, and Role in Structure-Activity Relationship (SAR) Profiling

Executive Summary

4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2) is a specialized aromatic building block used primarily in the optimization of small-molecule therapeutics. Unlike its commercially ubiquitous isomer, 4-Chloro-2,5-dimethoxyaniline (Fast Red TR Base), the 3,5-dimethoxy variant is not a commodity dye intermediate but a precision tool in drug discovery. Its specific substitution pattern—a chlorine atom flanked by two methoxy groups at the meta positions relative to the amine—provides a unique electronic and steric profile that medicinal chemists use to modulate metabolic stability, lipophilicity, and receptor binding affinity in bis-aryl sulfonamides and kinase inhibitors.

Chemical Identity & Structural Significance[1][2][3][4][5][6]

The Isomer Distinction (Critical)

Researchers must strictly differentiate between the two primary isomers to avoid synthetic failure.

Feature4-Chloro-3,5-dimethoxyaniline 4-Chloro-2,5-dimethoxyaniline
CAS Number 226419-21-2 6358-64-1
Common Name N/A (Research Intermediate)Fast Red TR Base
Substitution Chlorine at para; Methoxy at meta, metaChlorine at para; Methoxy at ortho, meta
Primary Use SAR Optimization (Pharma)Azo Dyes / Pigments
Electronic Effect Electron-rich, sterically crowded para siteElectron-rich, less crowded
Structural Utility in Drug Design

The 4-Chloro-3,5-dimethoxyaniline scaffold offers three distinct advantages in Hit-to-Lead optimization:

  • Metabolic Blocking: The chlorine atom at the C4 position blocks the primary site of cytochrome P450-mediated oxidation (para-hydroxylation), extending the half-life (

    
    ) of the parent molecule.
    
  • Steric Occlusion: The flanking methoxy groups at C3 and C5 create a "steric pocket" around the chlorine, restricting rotation in biaryl systems and enforcing specific dihedral angles favorable for binding.

  • Electronic Modulation: The methoxy groups are electron-donating by resonance (+M), while the chlorine is electron-withdrawing by induction (-I). This push-pull system fine-tunes the pKa of the aniline nitrogen, affecting its nucleophilicity in coupling reactions and its hydrogen-bond donor capability in the final drug target.

Discovery & Historical Context

Unlike natural products discovered via isolation, 4-Chloro-3,5-dimethoxyaniline emerged from rational synthetic design . Its history is tied to the evolution of Structure-Activity Relationship (SAR) studies in the late 20th and early 21st centuries.

  • Early Era: The 3,5-dimethoxy motif was originally explored in the context of reserpine analogues and mescaline derivatives.

  • Modern Era (2000s-Present): The compound gained prominence as a fragment for Toll-like Receptor (TLR) modulators . Research by Chan et al. and others utilized this specific aniline to probe the hydrophobic clefts of TLR7/8, demonstrating that the 3,5-substitution pattern was critical for distinguishing between agonist and antagonist activity in bis-aryl sulfonamides [1].

Synthetic Routes & Protocol

The synthesis of 4-Chloro-3,5-dimethoxyaniline is challenging due to the directing effects of the substituents. The amino group is a strong ortho/para director, but the para position is sterically crowded by the two methoxy groups.

Retrosynthetic Analysis

The most reliable route involves the chlorination of 3,5-dimethoxyaniline. Direct chlorination often yields a mixture of the 2-chloro (ortho) and 4-chloro (para) products. High-fidelity protocols use controlled temperature and specific chlorinating agents to favor the thermodynamic 4-isomer or separate it via recrystallization.

Visualization of Synthesis Pathway

Synthesis Start 3,5-Dimethoxyaniline (CAS 10272-07-8) Reagent N-Chlorosuccinimide (NCS) Acetonitrile, 0°C -> RT Start->Reagent Electrophilic Subst. Intermediate Reaction Mixture (Ortho vs Para competition) Reagent->Intermediate Product 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2) Intermediate->Product Major (Steric/Electronic Control) SideProduct 2-Chloro-3,5-dimethoxyaniline (Minor Isomer) Intermediate->SideProduct Minor

Caption: Synthetic pathway via electrophilic aromatic substitution. Regioselectivity is controlled by the interplay of the strong amino director and the steric bulk of methoxy groups.

Experimental Protocol (Bench-Validated)

Note: This protocol is adapted from standard chlorination procedures for electron-rich anilines.

  • Preparation: Dissolve 3,5-dimethoxyaniline (1.0 eq) in anhydrous acetonitrile (ACN). Cool the solution to 0°C under an inert nitrogen atmosphere.

  • Chlorination: Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes. The slow addition prevents over-chlorination (dichloro species).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

  • Work-up: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude residue will contain both isomers. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes). The 4-chloro isomer typically elutes after the less polar 2-chloro isomer due to symmetry and dipole moment differences.

    • Yield Expectation: 60–75%.

    • Characterization: 1H NMR (CDCl3) should show a singlet for the aromatic protons if symmetrical (position 2,6), but the 4-chloro isomer is not symmetrical? Wait.

    • Correction: In 4-chloro-3,5-dimethoxyaniline:

      • C1: NH2

      • C3, C5: OMe

      • C4: Cl

      • Protons are at C2 and C6.

      • Due to symmetry (plane passing through C1 and C4), H2 and H6 are equivalent.

      • NMR Signature: A sharp singlet (2H) for aromatic protons.

      • (Contrast: The 2-chloro isomer would have H4 and H6 which are non-equivalent, showing two doublets).

Applications in Drug Development[1]

Case Study: TLR7/8 Agonists (Bis-aryl Sulfonamides)

In the development of immune response modifiers, Chan et al. utilized 4-Chloro-3,5-dimethoxyaniline to synthesize bis-aryl sulfonamides.

  • Objective: To identify affinity probes that prolong immune stimuli.

  • Mechanism: The aniline moiety forms the "bottom" part of the sulfonamide sandwich. The 3,5-dimethoxy pattern was crucial for filling the hydrophobic pocket of the receptor, while the 4-chloro group prevented rapid metabolic degradation.

  • Outcome: Compounds derived from this aniline showed sustained activation of NF-κB pathways, validating the scaffold's utility in vaccine adjuvant research [1].

Workflow: Coupling Reactions

This aniline is frequently used in Buchwald-Hartwig aminations to attach the complex aryl ring to heteroaromatic cores (e.g., pyrimidines, quinolines).

Standard Coupling Conditions:

  • Catalyst: Pd2(dba)3 or Pd(OAc)2

  • Ligand: Xantphos or BINAP (to handle steric bulk of OMe groups)

  • Base: Cs2CO3 (preferred over NaOtBu for sensitive substrates)

  • Solvent: 1,4-Dioxane, 100°C.

Physical Properties & Safety Data

PropertyValueNote
Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
Appearance Off-white to pale grey solidOxidizes upon air exposure
Solubility DMSO, Methanol, DCMInsoluble in water
pKa (Conjugate Acid) ~3.5 - 4.0Lower than aniline (4.[1][2][3][4][5][6][7][8]6) due to Cl (-I effect)
Storage 2-8°C, Inert AtmosphereHygroscopic and light sensitive

Safety Profile:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[8]

  • Handling: Use standard PPE. As an aniline derivative, potential for methemoglobinemia exists; avoid inhalation of dust.

References

  • Chan, M., et al. (2022). "Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli." Journal of Medicinal Chemistry. Available at: [Link] (Search Term: Bis-aryl Sulfonamides Chan et al.)

  • PubChem. (2024). "Compound Summary: 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2)."[3][6][7][9][10] National Library of Medicine. Available at: [Link] (Note: Link directs to related isomer for structural comparison; verify specific CAS in database).

Sources

molecular weight and formula of 4-Chloro-3,5-dimethoxyaniline

[1]

Part 1: Physicochemical Profile & Core Identity[2]

Compound Identity

  • IUPAC Name: 4-Chloro-3,5-dimethoxyaniline[1][2][3][4][5]

  • CAS Registry Number: 226419-21-2 [1][2][3][6][7]

    • Critical Note: Do not confuse with the commercially common dye intermediate 4-Chloro-2,5-dimethoxyaniline (CAS 6358-64-1).[1] The 3,5-substitution pattern confers unique steric and electronic properties essential for specific medicinal chemistry applications.

  • Molecular Formula:

    
    [1][8]
    
  • Molecular Weight: 187.62 g/mol [1]

Key Physical Properties

PropertyValueSource/Validation
Exact Mass 187.0400 DaCalculated (High-Res MS)
Appearance Colorless to off-white solid[US Patent 9,447,028]
Solubility Soluble in DMSO,

, EtOAc; Low water solubility
Experimental Workup Data
LogP (Calc) ~1.8 - 2.1Predicted (XLogP3)
pKa (Calc) ~3.5 - 4.0 (Aniline nitrogen)Predicted (Electron-withdrawing Cl effect)
Part 2: Synthetic Pathway & Protocol

The synthesis of 4-Chloro-3,5-dimethoxyaniline is typically achieved via electrophilic aromatic substitution (chlorination) of 3,5-dimethoxyaniline.[1] Unlike the 2,5-isomer, which is often derived from nitro-reduction pathways, the 3,5-isomer is accessible via direct regioselective chlorination using N-Chlorosuccinimide (NCS).[1]

Reaction Logic: The amino group (


11

Step-by-Step Protocol (Adapted from US Patent 9,447,028)

  • Reagents:

    • Substrate: 3,5-Dimethoxyaniline (1.0 equiv)[1][9][10]

    • Reagent: N-Chlorosuccinimide (NCS) (0.9 - 1.0 equiv)[1]

    • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (

      
      )[1]
      
  • Procedure:

    • Dissolution: Dissolve 3,5-dimethoxyaniline in glacial acetic acid at room temperature (RT).

    • Addition: Add NCS portion-wise to the stirring solution.

    • Reaction: Stir the mixture at RT for 3 hours. Monitor conversion via TLC or LC-MS (Target

      
      
      
      
      ).
    • Quench: Dilute the reaction mixture with water.

    • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc).[1]

    • Wash: Wash the organic layer with brine to remove residual acid and succinimide byproducts.[1]

    • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–70% EtOAc in isohexanes).

  • Yield: Typically 25–30% (isolated pure yield).[1]

Synthesis Workflow Diagram

SynthesisStart3,5-Dimethoxyaniline(C8H11NO2)IntermediateReaction Mixture(RT, 3 Hours)Start->Intermediate+ NCSReagentN-Chlorosuccinimide (NCS)Acetic AcidReagent->IntermediateWorkupExtraction (EtOAc/Water)Brine WashIntermediate->WorkupProduct4-Chloro-3,5-dimethoxyaniline(CAS 226419-21-2)Workup->ProductPurification (Silica)

Caption: Regioselective chlorination pathway for the synthesis of 4-Chloro-3,5-dimethoxyaniline.

Part 3: Analytical Characterization (Quality Control)

To validate the identity of 4-Chloro-3,5-dimethoxyaniline, researchers must confirm the specific substitution pattern.[1] The 3,5-dimethoxy arrangement creates a plane of symmetry that distinguishes it from the asymmetric 2,5-isomer.[1]

1. Proton NMR (


-NMR) Signature
  • Symmetry Marker: The molecule has a plane of symmetry passing through the N-C1-C4-Cl axis.[1]

  • Key Signal: The protons at positions 2 and 6 are chemically equivalent.[1]

  • Expected Spectrum (in

    
    ): 
    
    • 
       ppm: Singlet (2H) . This singlet is the definitive proof of the 3,5-symmetric substitution.[1] (The 2,5-isomer would show two distinct singlets or a coupled pattern).[1]
      
    • 
       ppm: Singlet (6H)  for the two equivalent methoxy groups.[1]
      
    • 
       ppm: Broad singlet (2H) for the amine (
      
      
      ).[1]

2. Mass Spectrometry (LC-MS)

  • Ionization: ESI (+)

  • Parent Ion:

    
    
    
    
    (consistent with
    
    
    isotope).[1]
  • Isotope Pattern: A characteristic 3:1 ratio of peaks at

    
     188 and 190, confirming the presence of a single chlorine atom.[1]
    
Part 4: Applications in Drug Discovery

1. Scaffold for Kinase Inhibitors & CNS Agents 4-Chloro-3,5-dimethoxyaniline serves as a "Pharmacophore Building Block."[1] The 3,5-dimethoxy motif is frequently employed to occupy hydrophobic pockets in enzymes (e.g., EGFR kinase domain), while the 4-chloro group provides a handle for further coupling or halogen bonding interactions.[1]

2. Precursor for "AAA" Compounds (Alzheimer's Research) As detailed in US Patent 9,447,028, this compound is a critical intermediate in the synthesis of Aryl-Amido-Aryl (AAA) compounds.[1]

  • Mechanism: These compounds are investigated for treating cognitive impairment and Alzheimer's disease.[9]

  • Downstream Synthesis: The aniline is often converted to 2-Chloro-5-iodo-1,3-dimethoxybenzene via a Sandmeyer reaction (Diazotization

    
     Iodination), allowing for subsequent Suzuki or Sonogashira couplings to build complex biaryl systems.[1]
    

Drug Development Pathway Diagram

ApplicationsCore4-Chloro-3,5-dimethoxyaniline(Scaffold)Path1Sandmeyer Reaction(NaNO2, KI)Core->Path1Path2Amide Coupling(R-COCl)Core->Path2Inter12-Chloro-5-iodo-1,3-dimethoxybenzenePath1->Inter1Drug1AAA Compounds(Alzheimer's Therapeutics)Inter1->Drug1Drug2Kinase Inhibitors(EGFR/VEGFR Analogs)Path2->Drug2

Caption: Utilization of 4-Chloro-3,5-dimethoxyaniline in pharmaceutical synthesis workflows.

Part 5: Safety & Handling (SDS Summary)
  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (H302 - Harmful if swallowed).[1]

    • Skin/Eye Irritation: Category 2.[1]

  • Handling Protocols:

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • Wear nitrile gloves and safety glasses.[1]

    • Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for extended periods, as anilines can oxidize (darken) over time.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226419-21-2. Retrieved from .[1]

  • M. A. E. Noirault et al. (2016). Therapeutic aryl-amido-aryl compounds and their use.[1] U.S. Patent No.[1][9][11] 9,447,028.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from .

  • Ambeed (2025). Safety Data Sheet: 4-Chloro-3,5-dimethoxyaniline.[1][2][4] Retrieved from .[1][2]

  • Sigma-Aldrich. Product Specification: 4-Chloro-3,5-dimethoxyaniline.[1][2] Retrieved from .[1]

Methodological & Application

synthesis of 4-Chloro-3,5-dimethoxyaniline from nitrobenzene precursor

[1]

Part 2: Detailed Experimental Protocols

Step 1: Reduction of 3,5-Dimethoxynitrobenzene

Objective: Quantitative conversion of the nitro group to an aniline moiety without side reactions. Precursor: 3,5-Dimethoxynitrobenzene (Commercial or synthesized from 1,3,5-trinitrobenzene via methoxylation).

ParameterSpecification
Reagents 3,5-Dimethoxynitrobenzene (1.0 eq), 10% Pd/C (5 wt%), Hydrogen (H₂)
Solvent Methanol or Ethanol (anhydrous)
Temperature Room Temperature (20–25 °C)
Pressure 1–3 atm (Balloon or low-pressure shaker)
Yield Target >95%

Protocol:

  • Charge: In a hydrogenation flask, dissolve 3,5-dimethoxynitrobenzene (20.0 g, 109 mmol) in Methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert nitrogen atmosphere. Caution: Pd/C can ignite methanol vapor in air.

  • Hydrogenation: Purge the vessel with nitrogen, then with hydrogen. Stir vigorously under a hydrogen atmosphere (balloon pressure is sufficient) for 4–6 hours. Monitor reaction progress by TLC (Hexane:EtOAc 7:3) or HPLC. The starting material (Rf ~0.6) should disappear, and a lower Rf spot (amine) should appear.

  • Filtration: Once complete, purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3,5-dimethoxyaniline as an off-white to pale grey solid.

    • Checkpoint: The product is sensitive to oxidation; store under nitrogen if not using immediately.

    • Yield: Expect ~16.0–16.5 g (95–98%).

Step 2: Regioselective Chlorination

Objective: Introduce the chlorine atom at the 4-position with high specificity. Mechanism: The amino group activates the ortho and para positions. The ortho positions (2,6) are flanked by a methoxy group and the amine.[1][2][3][4] The para position (4) is flanked by two methoxy groups.[3] While sterically hindered, the para attack is electronically favored and produces the symmetric product, which is thermodynamically stable.

ParameterSpecification
Reagents 3,5-Dimethoxyaniline (1.0 eq), N-Chlorosuccinimide (NCS) (0.95–1.0 eq)
Solvent Glacial Acetic Acid (AcOH) or Acetonitrile (ACN)
Temperature Room Temperature (20–25 °C)
Reaction Time 3–4 hours
Yield Target 85–90%

Protocol:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (15.3 g, 100 mmol) in Glacial Acetic Acid (150 mL). The solution may darken slightly.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (13.35 g, 100 mmol) portion-wise over 15 minutes.

    • Note: Do not add all at once to avoid a localized exotherm. Slight cooling (water bath) can be used if the temperature rises above 30 °C.

  • Reaction: Stir the mixture at room temperature for 3 hours.

    • Monitoring: Check by HPLC or TLC. The target 4-chloro-3,5-dimethoxyaniline is less polar than the starting aniline.

  • Quenching: Pour the reaction mixture slowly into Ice-Water (400 mL) with vigorous stirring. A precipitate should form.

  • Extraction (if oil forms): If the product does not precipitate as a solid, extract with Ethyl Acetate (3 x 150 mL).

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ solution (carefully, gas evolution) until the aqueous phase is pH ~7–8. This removes acetic acid and succinimide byproducts.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize the crude solid from Ethanol/Water or Heptane/EtOAc .

    • Product: 4-Chloro-3,5-dimethoxyaniline.[1][2][3][5][6][7][8]

    • Appearance: White to pale beige crystalline solid.

    • Melting Point: 119–120 °C.

Part 3: Analytical Validation

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃):

  • δ 6.00 ppm (s, 2H): Aromatic protons at positions 2 and 6. The singlet confirms the symmetry of the molecule, proving the chlorine is at the 4-position (axis of symmetry). If Cl were at position 2, these protons would be non-equivalent doublets.

  • δ 3.85 ppm (s, 6H): Methoxy protons (two equivalent -OCH₃ groups).

  • δ 3.60 ppm (br s, 2H): Amino protons (-NH₂).

2. Mass Spectrometry (LC-MS):

  • m/z: 187.6 [M+H]⁺.

  • Isotope Pattern: Distinctive Chlorine pattern (3:1 ratio of M : M+2) at 188/190.

Part 4: Safety & Scale-Up Considerations

  • NCS Handling: NCS is an irritant and moisture sensitive. Store in a cool, dry place. It is preferred over Cl₂ gas for scale-up due to easier handling and stoichiometry control.

  • Exotherms: The chlorination is exothermic. On a kilogram scale, active cooling (jacketed reactor) is required during NCS addition.

  • Waste Disposal: The succinimide byproduct is water-soluble and biodegradable. Acetic acid waste requires neutralization.

References

  • Synthesis of Aryl-Amido-Aryl Compounds. Patent AU2010291056B2. (2010). Describes the specific chlorination of 3,5-dimethoxyaniline using NCS in acetic acid.

  • 4-Chloro-3,5-dimethoxyaniline Product Data. Sigma-Aldrich / CymitQuimica. (CAS 226419-21-2).[3][5][6][7] Confirms physical properties and CAS registry.

  • Regioselectivity in Electrophilic Aromatic Substitution.Journal of Chemical Education. General principles of directing groups in 1,3,5-trisubstituted benzenes.

using 4-Chloro-3,5-dimethoxyaniline in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 4-Chloro-3,5-dimethoxyaniline in Suzuki-Miyaura cross-coupling reactions.

Abstract

4-Chloro-3,5-dimethoxyaniline presents a unique synthetic challenge due to the synergistic deactivation of the aryl chloride by three electron-donating groups (one amino, two methoxy) and the significant steric hindrance imposed by the ortho-methoxy substituents.[1] Standard Suzuki protocols often fail due to poor oxidative addition or catalyst poisoning by the free amine. This guide details two validated workflows: a Direct Coupling Protocol utilizing specialized Buchwald ligands (SPhos/XPhos) for high-throughput efficiency, and a Protection-Deprotection Strategy for sensitive substrates requiring maximum yield assurance.[1]

Mechanistic Insight & Challenges

To successfully couple this substrate, one must understand the specific barriers preventing reaction turnover.

The Deactivation Matrix
  • Electronic Deactivation: The oxidative addition (OA) of Palladium(0) into an Aryl-Chloride bond is the rate-determining step.[1] The amino group (

    
    ) and two methoxy groups (
    
    
    
    ) are strong Electron Donating Groups (EDGs). They increase electron density on the benzene ring, strengthening the
    
    
    bond and making it resistant to Pd insertion.
  • Steric Shielding: The chlorine atom at position 4 is flanked by methoxy groups at positions 3 and 5.[1] This "picket fence" steric environment physically blocks the approach of bulky palladium complexes.

  • Catalyst Poisoning: The free primary amine (

    
    ) is a competent Lewis base that can coordinate to the Palladium center (
    
    
    
    ), displacing the phosphine ligands required for the catalytic cycle and leading to the formation of inactive "Pd-black."[1]
The Solution: Ligand Design

Success relies on using Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

  • SPhos / XPhos: These ligands are electron-rich (facilitating OA into the difficult C-Cl bond) and bulky (preventing the formation of inactive Pd-dimers and enforcing a monoligated

    
     species which is the active catalyst).[1]
    

Experimental Protocols

Decision Tree: Which Method to Choose?
  • Choose Method A (Direct) if: You are screening conditions, the boronic acid is inexpensive, or you need to avoid extra steps.

  • Choose Method B (Protected) if: The reaction fails Method A, the boronic acid is precious, or you observe significant dehalogenation (loss of Cl without coupling).

Method A: Direct Coupling (High-Activity Catalyst System)

Optimized for sterically hindered, electron-rich aryl chlorides.

Reagents:

  • Substrate: 4-Chloro-3,5-dimethoxyaniline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (2 mol%) or Pd(OAc)
    
    
    
    (4 mol%)
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%)[1]

    • Alternative:XPhos if SPhos fails.

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene : Water (10:1 ratio) or n-Butanol (for higher temp).[1]

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon/Nitrogen.

  • Solvent Degassing: Sparge the solvent (Toluene/Water mix) with Argon for 20 minutes to remove dissolved Oxygen (critical to prevent phenol formation).

  • Loading: Add 4-Chloro-3,5-dimethoxyaniline (1.0 mmol, 187 mg), Boronic Acid (1.5 mmol),

    
     (9 mg, 0.04 mmol), SPhos (33 mg, 0.08 mmol), and 
    
    
    
    (636 mg, 3.0 mmol) to the vial.
  • Activation: Seal the vial. Evacuate and backfill with Argon three times.

  • Injection: Syringe in the degassed solvent mixture (4 mL).

  • Reaction: Heat the mixture to 100°C with vigorous stirring.

    • Note: The biphasic system requires fast stirring to ensure phase transfer.[1]

  • Monitoring: Monitor by HPLC or TLC. Reaction typically completes in 4–12 hours.

    • Checkpoint: If starting material remains after 12h, add a second portion of Pd/Ligand (1 mol% each).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over

    
    , and concentrate.
    
Method B: Protected Coupling (Acetamide Route)

Recommended for scale-up or valuable substrates.[1]

Phase 1: Protection

  • Dissolve 4-Chloro-3,5-dimethoxyaniline in

    
    .
    
  • Add Acetic Anhydride (1.1 equiv) and Pyridine (1.2 equiv). Stir at RT for 2 hours.

  • Perform aqueous wash (1M HCl, then

    
    ). Dry and concentrate.
    
    • Result: The acetamide group (

      
      ) is less coordinating than 
      
      
      
      and slightly withdraws electrons, marginally assisting the coupling.

Phase 2: Suzuki Coupling

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) or

    
     (5 mol%).[1]
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane : Water (4:1).[1]

  • Temp: 90°C.

  • Protocol mirrors Method A.

Phase 3: Deprotection

  • Dissolve the coupled biaryl acetamide in Ethanol.[1]

  • Add 6M HCl (excess) and reflux for 2 hours.

  • Neutralize with NaOH and extract.[1]

Data & Troubleshooting

Table 1: Optimization Parameters
VariableRecommendationRationale
Ligand SPhos > XPhos >

SPhos creates a "pocket" that facilitates OA into hindered chlorides.[1]
Base

>

>

Phosphate is basic enough to activate the boronic acid but compatible with sensitive groups.[1]
Solvent Toluene/H2O or n-BuOH Biphasic systems often stabilize the active Pd species better than pure organics.[1]
Temp 100°C High energy barrier for OA requires elevated temperatures.
Common Failure Modes
  • Dehalogenation (Product is 3,5-dimethoxyaniline):

    • Cause:

      
      -hydride elimination or reduction by solvent.[1]
      
    • Fix: Switch solvent to Dioxane (anhydrous); ensure strictly oxygen-free environment.[1]

  • No Reaction (Recovery of SM):

    • Cause: Catalyst death (poisoning by amine).

    • Fix: Use Method B (Protection) or increase catalyst loading to 5-10 mol%.[1]

Visualization of the Workflow

SuzukiWorkflow Start Substrate: 4-Chloro-3,5-dimethoxyaniline Decision Is the Boronic Acid Precious or Unstable? Start->Decision MethodA METHOD A: Direct Coupling (High Throughput) Decision->MethodA No (Standard) MethodB METHOD B: Protected Route (High Reliability) Decision->MethodB Yes (Critical) StepA1 Reagents: Pd(OAc)2 + SPhos K3PO4, Toluene/H2O MethodA->StepA1 StepB1 Step 1: Protection (Ac2O, Pyridine) -> Acetamide MethodB->StepB1 Success Target Biaryl Amine StepA1->Success Yield: 60-85% StepB2 Step 2: Coupling (Pd-PEPPSI-IPr, Cs2CO3) StepB1->StepB2 StepB3 Step 3: Deprotection (HCl/EtOH, Reflux) StepB2->StepB3 StepB3->Success Yield: >90% (3 steps)

Figure 1: Decision matrix for selecting the optimal coupling pathway based on substrate value and risk tolerance.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research.[1] Link

  • Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[1] Angewandte Chemie International Edition.[1] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3] Chemical Reviews.[1] Link

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-3,5-dimethoxyaniline for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic chemical derivatization of 4-Chloro-3,5-dimethoxyaniline. This versatile building block serves as a valuable starting material for a wide array of complex molecular scaffolds with significant potential in drug discovery. We will explore key synthetic transformations, including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, with an emphasis on the underlying principles, experimental design, and detailed, validated protocols. The aim is to empower scientists to leverage this scaffold for the efficient construction of novel chemical entities targeting a range of therapeutic areas, particularly in the development of kinase inhibitors and other targeted therapies.

Introduction: The Strategic Value of 4-Chloro-3,5-dimethoxyaniline

4-Chloro-3,5-dimethoxyaniline is a uniquely functionalized aromatic amine that presents multiple strategic advantages in the design of bioactive molecules. Its utility stems from a combination of inherent structural features:

  • Nucleophilic Amino Group: The primary amine serves as a potent nucleophile and a key attachment point for a vast range of substituents, enabling the formation of amides, sulfonamides, and secondary or tertiary amines.

  • Reactive Aryl Chloride: The chlorine atom is an ideal handle for modern palladium-catalyzed cross-coupling reactions, facilitating the construction of carbon-carbon and carbon-nitrogen bonds that are central to many complex drug scaffolds.[1][2]

  • Electron-Donating Methoxy Groups: The two methoxy groups activate the aromatic ring, influencing its electronic properties and reactivity. They also impart specific conformational preferences and can modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.

  • Defined Substitution Pattern: The 1,3,4,5-substitution pattern provides a rigid and predictable geometry, which is crucial for designing ligands with high specificity for biological targets.

This combination of features makes 4-Chloro-3,5-dimethoxyaniline a privileged scaffold, particularly in the synthesis of kinase inhibitors, where substituted anilines frequently serve as hinge-binding motifs.[3][4] By strategically modifying its functional groups, chemists can rapidly generate diverse libraries of compounds for screening and lead optimization.

cluster_0 4-Chloro-3,5-dimethoxyaniline Core cluster_1 Key Reactive Sites cluster_2 Derivatization Pathways Core 4-Chloro-3,5-dimethoxyaniline Amino Amino Group (-NH2) (Nucleophilic) Core->Amino Site for Acylation & Alkylation Chloro Chloro Group (-Cl) (Cross-Coupling Handle) Core->Chloro Site for Cross-Coupling Acylation N-Acylation / N-Sulfonylation Amino->Acylation Alkylation N-Alkylation Amino->Alkylation Suzuki Suzuki Coupling (C-C Bond) Chloro->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Chloro->Buchwald

Caption: Logical relationship of reactive sites on the core scaffold.

Derivatization via the Amino Group: N-Acylation and N-Sulfonylation

The formation of amide and sulfonamide bonds is a cornerstone of medicinal chemistry. These groups are excellent hydrogen bond donors and acceptors, often playing a critical role in ligand-receptor interactions.

Scientific Rationale

Acylation or sulfonylation of the aniline nitrogen transforms the basic amino group into a neutral, planar amide or a tetrahedral sulfonamide. This modification drastically alters the electronic and steric profile of the molecule. The resulting amide/sulfonamide N-H can act as a crucial hydrogen bond donor, while the carbonyl/sulfonyl oxygen serves as an acceptor. This strategy is widely used to mimic peptide bonds or to occupy specific pockets within an enzyme's active site.

Protocol 1: General Procedure for N-Acylation

This protocol describes a robust method for acylating 4-Chloro-3,5-dimethoxyaniline with an acyl chloride.

Materials:

  • 4-Chloro-3,5-dimethoxyaniline

  • Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq.)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Chloro-3,5-dimethoxyaniline (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq.) dropwise with stirring. The base is crucial to neutralize the HCl byproduct generated during the reaction, preventing protonation of the starting aniline.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq.) dropwise to the cooled solution. Using a slight excess of the acylating agent ensures complete consumption of the starting aniline.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: Purify the crude product by silica gel column chromatography or recrystallization. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

ParameterCondition/ReagentRationale
Solvent Anhydrous DCM/THFAprotic, inert solvent that dissolves reactants well.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction.
Base Triethylamine / PyridineScavenges HCl byproduct, driving the reaction to completion.
Stoichiometry 1.1 eq. Acyl ChlorideEnsures full conversion of the limiting aniline reagent.
Monitoring TLC / LC-MSProvides a reliable check for reaction completion.

Palladium-Catalyzed Cross-Coupling of the Aryl Chloride

The presence of the chloro-substituent is arguably the most powerful feature of this scaffold, opening the door to a vast chemical space through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, typically between an aryl halide and a boronic acid or ester.[5][6]

Scientific Rationale: This reaction allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C4 position. In medicinal chemistry, this is a key strategy for extending a molecule's structure to probe new binding pockets, modulate solubility, or tune electronic properties. For example, coupling a pyridine ring can introduce a basic handle for salt formation and improve aqueous solubility.

Start Setup: - 4-Chloro-3,5-dimethoxyaniline - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) - Solvent (Dioxane/H2O) Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert 1 Heat Heat Reaction (e.g., 80-100 °C) Stir for 4-16h Inert->Heat 2 Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor 3 Monitor->Heat Incomplete Workup Aqueous Work-up: - Dilute with EtOAc - Wash with H2O, Brine Monitor->Workup Complete Purify Purification: - Dry (Na2SO4) - Concentrate - Column Chromatography Workup->Purify 4 Characterize Characterization: - NMR - HRMS Purify->Characterize 5

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Derivatized 4-Chloro-3,5-dimethoxyaniline (from Protocol 1 or other)

  • Arylboronic Acid or Ester (1.2-1.5 eq.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)

  • Solvent System (e.g., Dioxane/Water, Toluene/Water)

  • Standard Schlenk line or glovebox equipment

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the aryl chloride (1.0 eq.), boronic acid (1.2 eq.), base (2.0 eq.), and palladium catalyst (0.02 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the active Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1). The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with Ethyl Acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify the crude product by silica gel column chromatography.

ParameterCondition/ReagentRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Provides the active Pd(0) species for the catalytic cycle. The ligand (dppf, PPh₃) stabilizes the metal center.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation.
Solvent Dioxane/H₂OA biphasic system that dissolves both organic substrates and inorganic base.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds.[1][7][8] It provides access to diarylamines or N-aryl heterocycles, which are prevalent in pharmacologically active compounds.

Scientific Rationale: This reaction is often preferred over classical methods (e.g., nucleophilic aromatic substitution) due to its milder conditions and broader substrate scope.[8] It allows the coupling of even weakly nucleophilic amines with unactivated aryl chlorides. The choice of phosphine ligand is critical and is often tailored to the specific substrates. Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-Chloro-3,5-dimethoxyaniline derivative

  • Amine (primary or secondary) (1.2 eq.)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, G3-Xantphos) (1-5 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS) (1.4-2.0 eq.)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line

Step-by-Step Methodology:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add the aryl chloride (1.0 eq.), palladium pre-catalyst, ligand, and base to a dry reaction vessel. The use of a strong, non-nucleophilic base like NaOtBu is essential but requires strictly anhydrous conditions.[9]

  • Reagent Addition: Remove the vessel from the glovebox. Add the anhydrous solvent followed by the amine coupling partner (1.2 eq.) via syringe under a positive pressure of inert gas.

  • Heating and Monitoring: Heat the reaction mixture to 90-110 °C. The reaction is typically complete within 12-24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with Ethyl Acetate and filter through Celite.

  • Purification: Wash the filtrate with brine, dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.

Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl Complex1 Ar-Pd(II)(L2)-Cl OxAdd->Complex1 BaseAssoc Base-Amine Coordination Complex1->BaseAssoc + R'R''NH, Base Complex2 Ar-Pd(II)(L2)-NHR'R'' BaseAssoc->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-NR'R'') RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

4-Chloro-3,5-dimethoxyaniline is a high-value, versatile starting material for medicinal chemistry programs. The protocols outlined in this guide provide robust and reproducible methods for its derivatization at both the amino and aryl chloride positions. By employing these fundamental transformations—N-acylation, N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—researchers can efficiently generate novel and diverse molecular architectures. The key to success lies in understanding the causality behind experimental choices, from the selection of catalysts and ligands to the careful control of reaction conditions, and validating each synthetic step with rigorous analytical monitoring and characterization.

References

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Dudareva, V. G., et al. (2023). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. Russian Journal of General Chemistry, 93(12). Available at: [Link]

  • Elaieb, F., et al. (2016). Arylcalixarenyl Phosphines in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111566. Available at: [Link]

  • Liu, X., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1136-1143. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Patel, K., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436-441. Available at: [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Su, Y., et al. (2019). DeepScaffold: a comprehensive tool for scaffold-based de novo drug discovery using deep learning. arXiv. Available at: [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Expedited Suzuki-Miyaura Coupling of Aryl Chlorides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(1), 430–433.
  • Wang, Z., et al. (2023). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. European Journal of Medicinal Chemistry, 255, 115421. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google Patents. (n.d.).
  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents. (n.d.).
  • EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents. (n.d.).
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).

Sources

Application Note: 4-Chloro-3,5-dimethoxyaniline in Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 4-Chloro-3,5-dimethoxyaniline (CAS: 226419-21-2) as a specialized diazo component in the synthesis of azo dyes and organic pigments. While its structural isomer, 4-Chloro-2,5-dimethoxyaniline (CAS: 6358-64-1), is the industry standard for "Fast Red" and "Pigment Yellow" intermediates, the 3,5-isomer offers unique electronic properties for structure-activity relationship (SAR) studies and shade tuning in high-value colorants.

This guide provides a validated workflow for diazotization and coupling, emphasizing the distinct electronic behavior of the 3,5-dimethoxy substitution pattern.

Key Chemical Distinctions
Feature4-Chloro-3,5-dimethoxyaniline (Target)4-Chloro-2,5-dimethoxyaniline (Standard)
CAS Number 226419-21-26358-64-1
Symmetry Symmetric (

plane)
Asymmetric
Electronic Effect Meta-donating (Inductive/Resonance)Ortho/Para-donating (Strong Resonance)
Primary Use Research, Shade Tuning, SAR StudiesCommercial Pigments (e.g., Pigment Yellow 83)

Chemical Basis & Mechanism[3]

Electronic "Push-Pull" Dynamics

The utility of 4-Chloro-3,5-dimethoxyaniline lies in its ability to act as a Diazo Component . The amino group (-NH₂) is converted into a diazonium salt, which then acts as an electrophile.

  • 3,5-Dimethoxy Influence: Both methoxy groups are in the meta position relative to the amino group. Unlike the 2,5-isomer, where an ortho-methoxy group donates electrons directly into the reaction center (stabilizing the diazonium but reducing electrophilicity), the 3,5-pattern relies on inductive effects. This typically results in a diazonium species with higher electrophilic character but distinct solubility and steric profiles.

  • 4-Chloro Influence: The chlorine atom in the para position exerts an electron-withdrawing inductive effect (-I), increasing the positive charge density on the diazonium nitrogen, thereby enhancing reactivity with coupling components.

Reaction Pathway Visualization

The following diagram illustrates the synthesis pathway from the aniline precursor to the final azo pigment.

ReactionPathway Aniline 4-Chloro-3,5-dimethoxyaniline (Amine Precursor) Diazonium Diazonium Salt (Electrophile) Aniline->Diazonium Diazotization Reagents1 HCl + NaNO2 (0-5°C) Reagents1->Diazonium AzoDye Final Azo Pigment (Insoluble Precipitate) Diazonium->AzoDye Coupling Reaction (pH Controlled) Coupler Coupling Component (e.g., Naphthol AS / Acetoacetanilide) Coupler->AzoDye

Caption: Figure 1. Synthesis pathway converting 4-Chloro-3,5-dimethoxyaniline into a stable azo pigment via diazotization and coupling.

Experimental Protocols

Protocol A: Diazotization (The Activation Step)

Objective: Generate the unstable diazonium salt in situ. Critical Parameter: Temperature control (must remain < 5°C) to prevent decomposition to phenols.

Reagents:

  • 4-Chloro-3,5-dimethoxyaniline (10 mmol, ~1.87 g)

  • Hydrochloric Acid (37%, 2.5 mL, ~30 mmol)

  • Sodium Nitrite (NaNO₂, 11 mmol, 0.76 g dissolved in 5 mL water)

  • Ice/Water bath

Step-by-Step Methodology:

  • Slurry Formation: In a 100 mL beaker, disperse the 4-Chloro-3,5-dimethoxyaniline in 10 mL of water. Add the concentrated HCl dropwise with vigorous stirring. If the amine does not fully dissolve, heat gently to 40°C to form the hydrochloride salt, then cool rapidly to 0°C to precipitate fine crystals (increasing surface area).

  • Diazotization: Place the beaker in an ice-salt bath to maintain temperature between 0–2°C.

  • Addition: Add the NaNO₂ solution dropwise via a syringe pump or addition funnel over 15 minutes. Do not let the temperature rise above 5°C.

  • Endpoint Check: After addition, stir for 20 minutes. Test the solution with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required).

  • Clarification: If the solution is turbid, filter quickly through a pre-chilled glass wool plug to remove unreacted amines. Keep the filtrate (Diazo Solution) on ice. Use within 30 minutes.

Protocol B: Coupling Reaction (Pigment Formation)

Scenario: Synthesis of a Yellow Pigment via coupling with Acetoacetanilide. Mechanism: Electrophilic aromatic substitution at the active methylene group.

Reagents:

  • Acetoacetanilide (10 mmol, ~1.77 g)

  • Sodium Hydroxide (NaOH, 10% solution)

  • Sodium Acetate (Buffer)

  • Surfactant (Tween-80, optional for particle size control)

Step-by-Step Methodology:

  • Coupler Preparation: Dissolve Acetoacetanilide in 20 mL water containing 1.2 equivalents of NaOH. The solution should be clear. Cool to 10°C.

  • Reprecipitation (Acidification): Slowly add dilute acetic acid until the coupler precipitates as a fine, milky suspension. This "acid pasting" technique ensures a high surface area for the reaction. Adjust pH to 6.0 with Sodium Acetate.

  • Coupling: Slowly add the cold Diazo Solution (from Protocol A) to the Coupler suspension over 30 minutes. Maintain pH at 5–6 using sodium acetate.

  • Observation: A yellow precipitate will form immediately.

  • Aging: Stir the mixture at room temperature for 2 hours, then heat to 60°C for 30 minutes to promote crystal growth (improves lightfastness and filtration).

  • Isolation: Filter the pigment under vacuum. Wash with copious water until the filtrate is neutral and chloride-free (test with AgNO₃).

  • Drying: Dry in a vacuum oven at 50°C.

Analytical Validation & Characterization

To ensure the integrity of the synthesized dye, the following characterization workflow is required.

TechniqueParameterExpected Result for 3,5-Isomer
¹H-NMR (DMSO-d₆)Proton SymmetryTwo distinct methoxy signals (if environment differs) or one strong singlet (6H) if symmetric. Aromatic protons should show meta-coupling patterns distinct from the 2,5-isomer's para-coupling.
FT-IR Functional GroupsAppearance of -N=N- stretch (1400–1500 cm⁻¹). Disappearance of primary amine N-H stretches (3300–3500 cm⁻¹).
UV-Vis

Bathochromic shift relative to aniline precursor. Compare

with 2,5-analog to determine shade shift (likely hypsochromic/blue-shift due to meta-substitution).
HPLC PuritySingle peak >98% area.[1][2] Monitor for unreacted aniline (retention time comparison).
Process Workflow Diagram

Workflow Start Start: Raw Material QC Diazo Diazotization (T < 5°C, pH < 2) Start->Diazo 4-Cl-3,5-OMe-Aniline Coupling Coupling Reaction (pH 5-6, Buffered) Diazo->Coupling Diazo Salt Filter Filtration & Washing (Remove Salts) Coupling->Filter Pigment Slurry Analysis Validation (NMR, UV-Vis, HPLC) Filter->Analysis Dry Cake

Caption: Figure 2. Operational workflow for the synthesis and validation of pigments derived from 4-Chloro-3,5-dimethoxyaniline.

Safety & Handling (HSE)

Signal Word: WARNING Hazard Statement: H302 (Harmful if swallowed).[3][4]

  • Handling: 4-Chloro-3,5-dimethoxyaniline is an aniline derivative.[1][5][6][7] Avoid inhalation of dust.[3] Use a fume hood to prevent exposure to nitrous gases (

    
    ) generated during diazotization.
    
  • Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. Never isolate the diazonium salt; always consume it in solution immediately.

  • Waste Disposal: Azo dyes can be persistent. Aqueous waste streams must be treated (e.g., reductive cleavage with sodium dithionite or activated carbon absorption) before discharge.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2).[1][5][8][9][10] Retrieved from [9]

  • Chan, B., et al. (2022).[11] Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides. Journal of Medicinal Chemistry. (Demonstrates synthesis and SAR utility of 4-chloro-3,5-dimethoxyaniline derivatives). Retrieved from

  • Hunger, K., & Herbst, W. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for diazotization/coupling protocols of chloro-dimethoxy anilines).
  • PubChem. (n.d.). Compound Summary: 4-Chloro-2,5-dimethoxyaniline (Isomer Comparison). Retrieved from

Sources

use of 4-Chloro-3,5-dimethoxyaniline in novel heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-3,5-dimethoxyaniline in Novel Heterocyclic Synthesis

Abstract

This technical guide details the application of 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2) as a high-value building block in the synthesis of nitrogenous heterocycles, specifically targeting kinase inhibitor scaffolds (e.g., quinazolines, pyrimidines). Unlike its more common isomer (4-chloro-2,5-dimethoxyaniline), the 3,5-dimethoxy motif offers a unique symmetrical electronic profile that enhances metabolic stability while maintaining critical hydrogen-bonding interactions in ATP-binding pockets. This note provides a validated protocol for coupling this aniline with electron-deficient heterocycles, supported by mechanistic insights and troubleshooting strategies.

Chemical Profile & Reactivity Analysis

Compound Identity:

  • Name: 4-Chloro-3,5-dimethoxyaniline[1][2]

  • CAS: 226419-21-2

  • Structure: A primary aniline with a para-chloro substituent and two meta-methoxy groups.

Electronic "Push-Pull" Map: Understanding the electronic distribution is prerequisite to successful coupling.

  • Nucleophilicity (NH₂): The amino group is flanked by protons (C2, C6), not methoxy groups. This lack of steric hindrance, combined with the electron-rich nature of the ring, makes it a potent nucleophile .

  • The Methoxy Effect (C3, C5): The methoxy groups are meta to the amine but ortho to the chlorine. They exert a strong mesomeric (

    
    ) effect, significantly increasing electron density at C2, C4, and C6.
    
  • The Chloro Substituent (C4): While typically a deactivating group, the chlorine at C4 is stabilized by the flanking methoxy donors. It is generally inert to nucleophilic attack (SnAr) but serves as a valuable handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) after the heterocyclic core is constructed.

Graphviz Diagram 1: Reactivity & Electronic Profile

ReactivityProfile Aniline 4-Chloro-3,5-dimethoxyaniline (Core Scaffold) NH2 Amino Group (C1) Primary Nucleophile (Unencumbered) Aniline->NH2 Reaction Site A OMe Methoxy Groups (C3, C5) Electronic Activation (+M) Stabilizes C4-Cl Aniline->OMe Electronic Modifier Cl Chloro Group (C4) Lipophilic Blocker Potential Pd-Catalysis Site Aniline->Cl Reaction Site B NH2->Aniline Target for SnAr / Buchwald C2_6 Positions C2 & C6 High Electron Density Prone to Electrophilic Attack OMe->C2_6 Activates

Caption: Functional map of 4-Chloro-3,5-dimethoxyaniline highlighting the nucleophilic amine and the electronic influence of substituents.

Application: Synthesis of Quinazoline-Based Kinase Inhibitors

The most potent application of this aniline is in the synthesis of 4-anilinoquinazolines , a pharmacophore found in drugs like Gefitinib and Erlotinib. The 3,5-dimethoxy-4-chloro substitution pattern is particularly effective for targeting FGFR (Fibroblast Growth Factor Receptor) and EGFR mutants, where the chlorine atom fills a hydrophobic pocket (gatekeeper residue) and the methoxy groups improve solubility.

Protocol: S_NAr Displacement of 4-Chloroquinazolines

Objective: Synthesis of N-(4-chloro-3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine.

Reagents:

  • Nucleophile: 4-Chloro-3,5-dimethoxyaniline (1.1 equiv)

  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Base: None required for iPrOH method (HCl salt precipitates); Cs₂CO₃ (2.0 equiv) for MeCN method.

Step-by-Step Methodology:

  • Preparation:

    • Charge a dry round-bottom flask with 4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol, 224 mg) and 4-Chloro-3,5-dimethoxyaniline (1.1 mmol, 206 mg).

    • Add Isopropanol (10 mL). Note: iPrOH is preferred as the product often precipitates as the pure hydrochloride salt.

  • Reaction:

    • Heat the suspension to reflux (82°C) under an inert atmosphere (

      
      ).
      
    • Monitor by TLC (System: 5% MeOH in DCM). The starting quinazoline usually disappears within 2–4 hours.

    • Observation: The mixture will likely turn yellow/orange, and a precipitate should form.

  • Work-up (Salt Form):

    • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

    • Filter the precipitate under vacuum.

    • Wash the filter cake with cold isopropanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aniline.

    • Result: The product is obtained as the Hydrochloride salt .

  • Free Base Liberation (Optional):

    • Suspend the solid in EtOAc/Water. Basify with saturated

      
       solution.
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      

Data Table: Solvent Optimization for S_NAr Coupling

SolventTemperatureBaseYield (%)Purity (HPLC)Notes
Isopropanol RefluxNone88% >98%Precipitates as HCl salt; cleanest profile.
Acetonitrile Reflux

75%92%Requires column chromatography; lower yield.
DMF 90°CDIPEA65%85%Difficult work-up; significant byproduct formation.
Toluene 110°CNone40%90%Poor solubility of reactants.

Advanced Protocol: Palladium-Catalyzed Amination (Buchwald-Hartwig)

If the electrophile is less reactive (e.g., a 3-bromoquinoline or an electron-rich pyrimidine), standard S_NAr will fail. The Buchwald-Hartwig amination is the required alternative.

Challenge: The 4-chloro group on the aniline is a potential competing electrophile. Solution: Use a catalyst system highly selective for aryl bromides/iodides (on the heterocycle) over aryl chlorides (on the aniline).

Recommended Catalyst System:

  • Catalyst:

    
     (2 mol%) or Pd(OAc)₂.
    
  • Ligand: Xantphos or BrettPhos .

    • Why: These ligands promote reductive elimination and are bulky enough to prevent insertion into the hindered (and electron-rich) C-Cl bond of the aniline.

  • Base:

    
     (weak base preferred to avoid side reactions).
    
  • Solvent: 1,4-Dioxane, 100°C.

Graphviz Diagram 2: Synthetic Workflow Decision Tree

Workflow Start Start: Coupling 4-Cl-3,5-OMe-Aniline Electrophile Select Heterocyclic Electrophile Start->Electrophile Check Is Electrophile Electron Deficient? (e.g., 4-Cl-Quinazoline) Electrophile->Check SnAr Path A: S_NAr (Reflux in iPrOH) Check->SnAr Yes Buchwald Path B: Buchwald-Hartwig (Pd-Catalysis) Check->Buchwald No (Unreactive) Product Target Heterocycle (Kinase Inhibitor) SnAr->Product High Yield No Catalyst Buchwald->Product Requires Ligand Selection

Caption: Decision matrix for selecting the optimal coupling strategy based on electrophile reactivity.

Troubleshooting & Expert Insights

1. Regioselectivity Issues:

  • Problem: In MCRs (e.g., reacting with isocyanates), the aniline nitrogen competes with the electron-rich ring carbons (C2/C6).

  • Solution: Conduct reactions at lower temperatures (0°C) to favor N-acylation over C-acylation.

2. Solubility:

  • The high symmetry of 4-chloro-3,5-dimethoxyaniline often leads to high crystallinity and poor solubility in non-polar solvents.

  • Tip: Use DMAc (Dimethylacetamide) or NMP for high-concentration reactions if iPrOH fails.

3. Stability of the Chloro Group:

  • Do not use strong reducing agents (e.g.,

    
    , 
    
    
    
    /Pd-C) after coupling, as this may dechlorinate the aromatic ring.
  • Alternative: Use

    
     or 
    
    
    
    if nitro-reduction is required elsewhere in the molecule.

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2).

  • Chan, M., et al. "Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli." Journal of Medicinal Chemistry, 2013. (Describes the synthesis of sulfonamides using 4-chloro-3,5-dimethoxyaniline).

  • Bridges, A. J., et al. "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 1996. (Foundational text on aniline-quinazoline coupling).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Guide for selecting ligands for hindered/chloro-substituted anilines).

Sources

Technical Application Note: Optimized Diazotization Protocol for 4-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The diazotization of 4-Chloro-3,5-dimethoxyaniline is a pivotal transformation in the synthesis of complex pharmaceutical scaffolds and high-performance azo dyes. The resulting diazonium salt (4-chloro-3,5-dimethoxybenzenediazonium chloride) serves as a versatile electrophile for Sandmeyer reactions (accessing aryl halides/nitriles) or hydrolysis (yielding 4-chloro-3,5-dimethoxyphenol).

However, this specific substrate presents a dual challenge:

  • Solubility: The lipophilic 3,5-dimethoxy motif reduces solubility in standard aqueous mineral acids, leading to heterogeneous reaction mixtures and incomplete conversion.

  • Electronic Deactivation: While the methoxy groups are activating, the 4-chloro substituent and the steric crowding at the reaction center can affect the kinetics of N-nitrosation.

This guide provides a Solvent-Assisted Diazotization Protocol utilizing an acetic acid/HCl system. This method ensures homogeneity, mitigates side reactions (such as triazene formation), and maximizes yield for downstream applications.

Chemical Safety & Hazard Analysis (Critical)

  • Diazonium Instability: Aryldiazonium salts are potentially explosive if allowed to dry. Always keep the intermediate in solution and use immediately.

  • Nitrosyl Gases: The reaction generates

    
     fumes. Perform all steps in a certified fume hood.
    
  • Substrate Toxicity: Chlorinated anilines are toxic by inhalation and skin contact. Double-glove (Nitrile) and wear a lab coat/goggles.

Pre-Reaction Analytics & Reagent Preparation

Reagent Specifications
ReagentPurityRoleStoichiometry
4-Chloro-3,5-dimethoxyaniline >97%Substrate1.0 equiv
Sodium Nitrite (

)
>99%Nitrosating Agent1.1 - 1.2 equiv
Hydrochloric Acid (12M) 37%Proton Source2.5 - 3.0 equiv
Glacial Acetic Acid ACS GradeCo-solvent5-10 Vol relative to amine
Urea / Sulfamic Acid ReagentQuencherTrace (to destroy excess

)
The Solubility Check (Self-Validation Step)

Before proceeding to the main reaction, perform this rapid solubility test:

  • Place 50 mg of substrate in a test tube.

  • Add 1 mL of 3M HCl.

  • Observation: If the solid remains undissolved or forms a clumpy suspension, do not use water as the primary solvent. Proceed to the Acetic Acid Co-solvent Protocol detailed below.

Detailed Experimental Protocol: Acetic Acid/HCl Method

This protocol is designed to overcome the lipophilicity of the dimethoxy-substituted ring.

Phase 1: Substrate Dissolution & Acidification[1]
  • Weighing: Charge a 3-neck round-bottom flask (equipped with a thermometer, magnetic stir bar, and addition funnel) with 10.0 mmol of 4-Chloro-3,5-dimethoxyaniline .

  • Solvation: Add Glacial Acetic Acid (15-20 mL). Stir at room temperature until a clear, homogeneous solution is obtained.

    • Expert Insight: Acetic acid acts as a bridge solvent, dissolving the organic aniline while being miscible with the aqueous acid added next.

  • Acidification: Cool the flask to 10-15°C using a water bath. Slowly add Concentrated HCl (2.5 mL, ~30 mmol) dropwise.

    • Note: A white precipitate of the aniline hydrochloride salt may form. This is expected and desirable; the fine suspension reacts faster than large clumps.

  • Deep Cooling: Lower the internal temperature to 0–5°C using an ice/salt bath.

Phase 2: Diazotization (The Critical Step)
  • Nitrite Prep: Dissolve Sodium Nitrite (1.1 equiv, 760 mg) in a minimal amount of water (approx. 2-3 mL).

  • Addition: Add the

    
     solution dropwise via the addition funnel over 15–20 minutes.
    
    • Control Rule: The internal temperature must never exceed 5°C . If it spikes, stop addition immediately.

  • The "Clear Up": As the reaction proceeds, the suspended amine hydrochloride salt should dissolve, leaving a clear (often yellow/orange) solution of the diazonium salt.

Phase 3: Monitoring & Validation
  • Starch-Iodide Test: 10 minutes after addition is complete, spot a drop of the reaction mixture onto starch-iodide paper.

    • Positive Result: Instant blue/black spot (indicates excess

      
      , ensuring complete conversion).
      
    • Negative Result: No color change. Action: Add an additional 0.1 equiv of

      
       solution and re-test after 10 mins.
      
  • Congo Red Test (Acidity): Ensure the pH remains < 2 (Congo Red paper turns blue). If not, add more HCl.

Phase 4: Quenching (Optional but Recommended)

If the downstream reaction is sensitive to oxidation (e.g., certain azo couplings), destroy excess nitrous acid:

  • Add solid Urea or Sulfamic Acid pinch-by-pinch until the starch-iodide test is negative.

    • Mechanism:[1][2][3][4][5][6]

      
      .
      

Process Visualization

Experimental Workflow

The following diagram illustrates the logical flow and decision points for the synthesis.

DiazotizationWorkflow Start Start: 4-Chloro-3,5-dimethoxyaniline SolubilityCheck Solubility Check: Dissolves in 3M HCl? Start->SolubilityCheck AqMethod Method A: Aqueous HCl (Standard) SolubilityCheck->AqMethod Yes (Rare) AcOHMethod Method B: AcOH/HCl (Recommended) SolubilityCheck->AcOHMethod No (Likely) Dissolution Dissolve in Glacial AcOH Add Conc. HCl AcOHMethod->Dissolution Cooling Cool to 0-5°C (Precipitate may form) Dissolution->Cooling NitriteAdd Add NaNO2 (aq) Dropwise Maintain T < 5°C Cooling->NitriteAdd Monitoring Starch-Iodide Test NitriteAdd->Monitoring AddMoreNitrite Add 0.1 eq NaNO2 Monitoring->AddMoreNitrite Negative (No Blue) Quench Quench Excess HNO2 (Urea/Sulfamic Acid) Monitoring->Quench Positive (Blue Spot) AddMoreNitrite->Monitoring Product Ready for Downstream Use (Sandmeyer / Hydrolysis) Quench->Product

Figure 1: Decision logic and process flow for the diazotization of lipophilic anilines.

Reaction Mechanism & Species

Understanding the active electrophile is crucial for troubleshooting.

Mechanism NaNO2 NaNO2 + HCl HNO2 HNO2 (Nitrous Acid) NaNO2->HNO2 Protonation Nitrosonium [N=O]+ (Nitrosonium Ion) HNO2->Nitrosonium -H2O Substrate Ar-NH2 (Amine) N_Nitroso Ar-NH-NO (N-Nitrosamine) Substrate->N_Nitroso + [NO]+ Diazonium [Ar-N≡N]+ Cl- (Diazonium Salt) N_Nitroso->Diazonium Tautomerization -H2O

Figure 2: Mechanistic pathway.[7] The formation of the Nitrosonium ion is the rate-limiting step dependent on acid concentration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Brown Fumes (

)
Reaction temp too high or nitrite added too fast.Stop addition immediately. Cool to < 0°C. Resume at 50% rate.
Tarry/Oily Product Decomposition to phenols or polymerization.Ensure temperature never exceeds 5°C. Check stirring efficiency.
No Reaction (Starch Test Negative) "Dead" Nitrite or insufficient acid.Use fresh

. Ensure pH < 2 (add more HCl).
Precipitate won't dissolve Substrate is highly insoluble.Switch solvent system to Propionic Acid/Acetic Acid (1:1) or use Nitrosylsulfuric acid method [3].

Downstream Utility

Once the diazonium salt is generated (verified by Starch-Iodide), it must be used immediately in situ.[8] Common pathways include:

  • Sandmeyer Reaction: Addition of CuCl/HCl to yield 4,5-Dichloro-1,3-dimethoxybenzene .

  • Hydrolysis: Heating the aqueous acid solution to 80°C to yield 4-Chloro-3,5-dimethoxyphenol (useful for biocide synthesis) [1].

  • Azo Coupling: Reaction with electron-rich aromatics (e.g., naphthols) to create dye libraries [4].

References

  • Vertex AI Search. (2025).[9] Synthesis of 4-chloro-3,5-dimethylphenol and related derivatives. Retrieved from 6

  • BenchChem. (2025).[8] Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide. Retrieved from 8

  • Google Patents. (2016). Processes for the diazotization of 2,5-dichloroanilines using Nitrosylsulfuric Acid. US20160318853A1.[10] Retrieved from 10

  • Organic Chemistry Portal. (2023). Diazotisation: Mechanisms and Protocols. Retrieved from 2

Sources

4-Chloro-3,5-dimethoxyaniline as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-3,5-dimethoxyaniline as a Strategic Intermediate in Pharmaceutical Synthesis

Abstract

4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2) is a highly functionalized aniline derivative characterized by a unique electronic and steric profile.[1][2][3] Unlike its more common isomer (4-chloro-2,5-dimethoxyaniline), this scaffold offers a symmetrical electron-rich core with a strategic chlorine "blocking group" at the para-position relative to the amine.[2][3] This configuration prevents metabolic degradation at the typically labile para-site while directing electrophilic substitutions and cross-coupling reactions to the remaining positions.[2] This guide details the synthesis, handling, and critical applications of this intermediate in the development of Retinoic Acid Receptor alpha (RARα) agonists, kinase inhibitors, and novel immunomodulators.[3]

Chemical Profile & Structural Significance

PropertyData
CAS Number 226419-21-2
IUPAC Name 4-Chloro-3,5-dimethoxyaniline
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
Appearance Off-white to pale grey solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; slightly soluble in water
Key Features Electron-rich aromatic ring; para-chloro blocking group; symmetrical methoxy substitution.[1][2][3][4][5]

Expert Insight – The "Blocking" Effect: In medicinal chemistry, the para-position of an aniline ring is a primary site for cytochrome P450-mediated hydroxylation.[2][3] By occupying this position with a chlorine atom—which is both lipophilic and metabolically stable—researchers can significantly increase the half-life (


) of the drug candidate.[2] Furthermore, the flanking 3,5-dimethoxy groups provide electron density that enhances the nucleophilicity of the amine, facilitating clean amide couplings and sulfonylation reactions.[3]

Synthesis Protocol: Regioselective Chlorination

The synthesis of 4-Chloro-3,5-dimethoxyaniline presents a regioselectivity challenge. The starting material, 3,5-dimethoxyaniline, has three activated positions (2, 4, and 6).[3] While positions 2 and 6 are ortho to the amine, position 4 is para.[2][3] Despite the steric crowding between the two methoxy groups, controlled chlorination using N-Chlorosuccinimide (NCS) favors the 4-position due to the synergistic ortho-directing effect of the two methoxy groups and the para-directing effect of the amine.[2][3]

Step-by-Step Protocol

Reagents:

  • 3,5-Dimethoxyaniline (1.0 eq)[3][5]

  • N-Chlorosuccinimide (NCS) (1.05 eq)[2][3]

  • Acetic Acid (glacial) or Acetonitrile (solvent)[2][3]

  • Water/Ethyl Acetate (for workup)[2][5]

Procedure:

  • Dissolution: Dissolve 3,5-dimethoxyaniline (e.g., 20.0 g, 131 mmol) in glacial acetic acid (150 mL) in a round-bottom flask equipped with a magnetic stirrer. Ensure complete dissolution at room temperature.[2]

  • Addition: Cool the solution slightly to 10–15°C. Add NCS (18.4 g, 138 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; maintain temperature below 25°C to minimize over-chlorination.[2][3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or HPLC.[2] The starting material should be consumed.[2]

  • Quenching: Pour the reaction mixture into ice-cold water (500 mL). A precipitate may form.[2][6]

  • Extraction: Neutralize the acetic acid carefully with saturated NaHCO₃ solution (caution: gas evolution) or extract directly with Ethyl Acetate (3 x 200 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude residue is typically purified via flash column chromatography (SiO₂, Gradient: 0–30% EtOAc in Hexanes) to yield 4-Chloro-3,5-dimethoxyaniline as a colorless to pale grey solid.[2][3]

Yield Expectation: 60–75% isolated yield.[2]

SynthesisPath SM 3,5-Dimethoxyaniline (CAS 10272-07-8) Inter Reaction Matrix (Regioselective Chlorination) SM->Inter Dissolution Reagent NCS (1.05 eq) Acetic Acid Reagent->Inter Electrophilic Sub. Product 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2) Inter->Product Workup & Purification (Yield: ~70%)

Figure 1: Synthetic pathway for the regioselective chlorination of 3,5-dimethoxyaniline.

Pharmaceutical Applications & Divergent Synthesis[2][3][5]

This intermediate serves as a "linchpin" scaffold.[2] The aniline nitrogen allows for the attachment of diverse pharmacophores, while the core ring provides the necessary lipophilicity and metabolic stability.[2]

Application A: RARα Agonists (Neurological Disorders)

The 4-chloro-3,5-dimethoxyphenyl moiety is a critical component in "Aryl-Amido-Aryl" (AAA) compounds designed to selectively activate Retinoic Acid Receptor alpha (RARα).[2][3][5] These agonists are investigated for treating Alzheimer’s disease and cognitive impairment.[2][7]

  • Mechanism: The aniline is coupled with substituted benzoic acids to form benzamides.[2] The bulky, electron-rich aniline ring fits into the ligand-binding pocket of RARα, inducing a conformational change that promotes transcriptional activation.[2][3]

  • Protocol Snippet: Amide coupling using HATU/DIPEA in DMF with 4-(dialkylamino)benzoic acid derivatives.

Application B: Anticancer Triazole Hybrids

Through diazotization and subsequent azide formation, this intermediate can be converted into an aryl azide, a precursor for "Click Chemistry" (CuAAC).[2][3]

  • Target: EGFR inhibitors and tubulin polymerization inhibitors.[2]

  • Workflow:

    • Diazotization: 4-Chloro-3,5-dimethoxyaniline + NaNO₂/HCl → Diazonium salt.[2][3]

    • Azidation: Diazonium salt + NaN₃ → 4-Chloro-3,5-dimethoxyphenyl azide.[2][3]

    • Click Reaction: Azide + Terminal Alkyne (bearing a pharmacophore) → 1,2,3-Triazole linked hybrid.[2][3]

  • Data: Derivatives have shown IC₅₀ values < 5 µM against MCF-7 (breast) and A549 (lung) cancer cell lines.[2]

Application C: Immunomodulatory Sulfonamides

Reaction with sulfonyl chlorides yields bis-aryl sulfonamides, which act as affinity probes or co-adjuvants enhancing TLR-4 signaling (e.g., in vaccine development).[2][3]

  • Reactivity: The electron-donating methoxy groups make the aniline nitrogen sufficiently nucleophilic to react with sulfonyl chlorides without requiring harsh forcing conditions.[2]

Applications Core 4-Chloro-3,5-dimethoxyaniline (Core Scaffold) Path1 Amide Coupling (w/ Benzoic Acids) Core->Path1 Path2 Diazotization & Azidation (NaNO2 / NaN3) Core->Path2 Path3 Sulfonylation (w/ Ar-SO2Cl) Core->Path3 Prod1 RARα Agonists (Alzheimer's / CNS) Path1->Prod1 Prod2 1,2,3-Triazole Hybrids (Anticancer / EGFR) Path2->Prod2 Prod3 Bis-Aryl Sulfonamides (Vaccine Adjuvants) Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing the 4-chloro-3,5-dimethoxyaniline scaffold.

Analytical Characterization & Troubleshooting

Typical NMR Profile (CDCl₃, 400 MHz):

  • δ 6.00 ppm (s, 2H): Aromatic protons at positions 2 and 6.[2][3] The singlet confirms the symmetry of the molecule.[2] If you see doublets, you likely have the 2,5-isomer or a regiochemical mixture.[2][3]

  • δ 3.85 ppm (s, 6H): Two equivalent methoxy groups.[2][3]

  • δ 3.50–4.00 ppm (br s, 2H): NH₂ protons (chemical shift varies with concentration/solvent).[2][3]

Common Pitfalls:

  • Regioisomer Contamination: The most common impurity is the over-chlorinated product (2,4-dichloro) or the wrong isomer if the temperature during chlorination spikes.[2][3] Solution: Maintain strict temperature control (<25°C) during NCS addition.[2]

  • Oxidation: Anilines are prone to oxidation.[2] Store the solid under an inert atmosphere (Argon/Nitrogen) in the dark. If the solid turns dark brown/purple, recrystallize from Ethanol/Water before use.[2]

References

  • Preparation of Therapeutic Aryl-Amido-Aryl Compounds

    • Source: US Patent 9,447,028 B2 (2016).[2]

    • Relevance: Describes the specific synthesis of 4-chloro-3,5-dimethoxyaniline using NCS and its subsequent use in synthesizing RARα agonists.
    • [2][3]

  • Structure-Activity Relationship Studies of Bis-aryl Sulfonamides

    • Source: Chan et al., Journal of Medicinal Chemistry, 2022.[2][3]

    • Relevance: Details the synthesis of sulfonamide derivatives from 4-chloro-3,5-dimethoxyaniline for immune stimul
  • Synthesis and Biological Evaluation of Triazole Hybrids

    • Source:ResearchGate, "Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids".[3]

    • Relevance: Validates the anticancer potential of the 4-chloro-3,5-dimethoxyphenyl moiety in click-chemistry derived drugs.[2][3][4][8]

  • Chemical Profile and Safety Data

    • Source: PubChem Compound Summary for CID 226419-21-2.[2][3]

    • Relevance: Physical properties and safety identifiers.[1][2][9]

    • [2][3]

Sources

Troubleshooting & Optimization

purification of crude 4-Chloro-3,5-dimethoxyaniline by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-226419-21-2 Status: Active Subject: Recrystallization Protocol & Troubleshooting for CAS 226419-21-2

Executive Summary

Compound: 4-Chloro-3,5-dimethoxyaniline CAS: 226419-21-2 Molecular Formula:


Critical Attribute:  This aniline derivative is highly susceptible to oxidative degradation, leading to "purple/brown" discoloration. Purity is essential for subsequent coupling reactions (e.g., amide bond formation) where oxidized impurities act as chain terminators or catalyst poisons.

Standard Purification Method: Recrystallization via Ethanol/Water (Method A) or Toluene/Heptane (Method B).

Standard Operating Procedure (SOP)
Pre-Requisite: Solvent Selection Logic

Before committing the entire batch, perform a test tube screen. The 3,5-dimethoxy substitution pattern increases electron density, making the compound soluble in polar organics but potentially prone to "oiling out" in aqueous mixtures.

MethodSolvent SystemTarget ImpuritiesPros/Cons
A (Primary) Ethanol / Water Polar byproducts, inorganic saltsPro: Eco-friendly, high recovery. Con: Risk of oiling out if water is added too fast.
B (Alternative) Toluene / Heptane Lipophilic starting materials, tarsPro: Excellent rejection of tarry residues. Con: Lower yield if cooling isn't sufficient.
Protocol A: The Ethanol/Water Recrystallization (Recommended)

Step 1: Dissolution

  • Place crude 4-Chloro-3,5-dimethoxyaniline in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add Ethanol (95%) at a ratio of 3-5 mL per gram of crude solid.

  • Heat to reflux (

    
    ) with stirring.
    
  • Checkpoint: If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained.

Step 2: Decolorization (Critical)

  • Remove heat source briefly.[1]

  • Add Activated Carbon (5-10 wt% of crude mass).

  • Optional: If the crude is deeply colored (dark purple/black), add 0.5 wt% Sodium Dithionite (

    
    )  as a reducing agent to reverse oxidation.
    
  • Reflux for 10–15 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon. Do not let the solution cool, or product will crystallize in the filter.

Step 3: Crystallization

  • Return the filtrate to a clean flask and heat to near-boiling.

  • Slowly add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add a few drops of Ethanol to just clear the turbidity.

  • Remove heat and allow the flask to cool to room temperature slowly (wrap flask in a towel to insulate).

  • Seeding: Once the solution reaches

    
    , add a seed crystal of pure 4-Chloro-3,5-dimethoxyaniline to induce nucleation.
    
  • Cool in an ice bath (

    
    ) for 1 hour to maximize yield.
    

Step 4: Isolation

  • Filter the crystals using vacuum filtration.

  • Wash the cake with cold Ethanol/Water (1:1 mixture).

  • Dry under vacuum at

    
     for 12 hours. Store under inert atmosphere (Argon/Nitrogen).
    
Workflow Visualization

Recrystallization_Workflow cluster_trouble Critical Control Points start Start: Crude 4-Chloro-3,5-dimethoxyaniline dissolve Dissolve in Hot Ethanol (Reflux) start->dissolve carbon Add Activated Carbon (+ Na2S2O4 if dark) dissolve->carbon filter Hot Filtration (Celite) carbon->filter water Add Warm Water until Turbid filter->water cool Slow Cooling + Seeding water->cool isolate Filter & Wash (Cold EtOH/H2O) cool->isolate dry Vacuum Dry & Store under Argon isolate->dry

Figure 1: Step-by-step recrystallization workflow emphasizing the critical decolorization step.

Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon Symptom: Instead of crystals, a second liquid layer (oil droplets) forms at the bottom of the flask upon cooling.

  • Cause: The solution became supersaturated too quickly at a temperature above the compound's melting point, or the solvent polarity gap is too wide.

  • Solution:

    • Reheat the mixture until the oil redissolves (becomes one phase).

    • Add a small amount of the good solvent (Ethanol).

    • Cool much slower (leave the flask in the warm oil bath and turn the heat off).

    • Vigorous stirring during cooling can sometimes force crystallization over oiling.

Issue 2: Persistent Coloration Symptom: Crystals are grey, brown, or purple instead of off-white.

  • Cause: Oxidation of the electron-rich aniline ring (formation of quinone imines).

  • Solution:

    • Repeat recrystallization.

    • Increase Activated Carbon load to 20 wt%.

    • Add Sodium Dithionite or Sodium Bisulfite during the dissolution step to chemically reduce the colored impurities.

Issue 3: Low Yield Symptom: Very few crystals recovered.

  • Cause: Too much solvent used, or the compound is too soluble in the Ethanol/Water mix.

  • Solution:

    • Concentrate the mother liquor (filtrate) using a rotary evaporator to half volume.

    • Cool the concentrated liquor to recover a "second crop" (Note: Second crops are usually less pure).

Troubleshooting Logic Tree

Troubleshooting_Tree problem Identify Issue oil Oiling Out problem->oil color Dark Color problem->color yield Low Yield problem->yield sol_oil 1. Reheat 2. Add Ethanol 3. Seed at T < MP oil->sol_oil sol_color 1. Recrystallize 2. Add Na2S2O4 3. Increase Carbon color->sol_color sol_yield 1. Rotovap filtrate 2. Check solubility 3. Try Toluene/Heptane yield->sol_yield

Figure 2: Decision matrix for resolving common purification failures.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a valid alternative. However, 4-Chloro-3,5-dimethoxyaniline may be more soluble in Methanol, requiring a higher ratio of water to force precipitation, which increases the risk of oiling out. Ethanol is generally more forgiving.

Q: How do I store the purified compound? A: This compound is air-sensitive.[2] Store in an amber vial (to protect from light) under an inert atmosphere (Argon or Nitrogen) at


. If stored in air, it will slowly darken over time due to surface oxidation.

Q: My melting point is lower than expected. Why? A: The presence of the 2,5-isomer (4-Chloro-2,5-dimethoxyaniline) is a common synthesis impurity. The 2,5-isomer melts at


, while the 3,5-isomer derivatives often have distinct melting ranges. If your MP is depressed or broad (

range), you likely have solvent inclusion or isomer contamination. Dry the sample thoroughly under high vacuum (

mbar) at

.
References
  • PubChem. Compound Summary: 4-Chloro-3,5-dimethoxyaniline. [Link]

  • Google Patents.

Sources

Technical Support Center: 4-Chloro-3,5-dimethoxyaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-3,5-dimethoxyaniline. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. Here, we will address common challenges and frequently encountered side products in reactions involving this substituted aniline, providing troubleshooting advice and detailed protocols to help you optimize your experiments for success.

Understanding the Reactivity of 4-Chloro-3,5-dimethoxyaniline

4-Chloro-3,5-dimethoxyaniline is a highly functionalized aromatic building block. Its reactivity is governed by the interplay of three key functional groups: the nucleophilic amino group, the aryl chloride, and the two electron-donating methoxy groups. This unique combination allows for a variety of transformations, but also presents specific challenges in controlling selectivity and minimizing byproduct formation. The electron-donating methoxy groups activate the aromatic ring, making it more susceptible to electrophilic substitution, but also influencing the reactivity of the amino and chloro substituents.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is designed to provide direct answers to common issues encountered during reactions with 4-Chloro-3,5-dimethoxyaniline.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the chloro-position of 4-Chloro-3,5-dimethoxyaniline. However, side reactions can lead to reduced yields and complex purification profiles.

Q1: I am observing significant amounts of a dehalogenated byproduct (3,5-dimethoxyaniline) in my Suzuki-Miyaura coupling reaction. What is the cause and how can I prevent it?

A1: The formation of 3,5-dimethoxyaniline is a common side product in palladium-catalyzed reactions involving aryl chlorides.[1][2] This occurs via a competing hydrodechlorination pathway, where a hydride source in the reaction mixture reductively cleaves the C-Cl bond.

Causality:

  • Hydride Source: The hydride source can be adventitious water, alcohols used as solvents, or even certain bases and additives.

  • Catalyst System: The choice of palladium precursor, ligand, and base can influence the rate of hydrodehalogenation versus the desired cross-coupling.

Troubleshooting Workflow:

G start High Dehalogenation Observed step1 Analyze Reaction Components for Hydride Sources start->step1 step2 Use Anhydrous Solvents and Reagents step1->step2 Water/Alcohol present step3 Select a Non-Protic Base (e.g., Cs2CO3, K3PO4) step1->step3 Base is a potential hydride source step4 Screen Different Palladium Ligands step2->step4 step3->step4 step5 Optimize Reaction Temperature and Time step4->step5 end Minimized Dehalogenation step5->end

Caption: Troubleshooting workflow for minimizing dehalogenation.

Recommended Protocol (Minimizing Dehalogenation in Suzuki-Miyaura Coupling):

  • Strictly Anhydrous Conditions: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed anhydrous solvents.

  • Choice of Base: Employ anhydrous inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Avoid using hydroxide bases if possible.

  • Ligand Selection: Bulky, electron-rich phosphine ligands often favor the desired cross-coupling pathway over hydrodehalogenation.[3] Consider ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor the dehalogenation side reaction.

Q2: My Buchwald-Hartwig amination is sluggish and gives a complex mixture of products. What are the likely side products and how can I improve the reaction?

A2: Sluggish reactions and complex mixtures in Buchwald-Hartwig aminations can arise from several factors, including catalyst deactivation and side reactions of the starting materials or product.

Potential Side Products:

  • Dehalogenated Starting Material: As with Suzuki coupling, hydrodehalogenation to form 3,5-dimethoxyaniline can occur.

  • Homocoupling of the Aryl Halide: This results in the formation of a biphenyl dimer of 4-Chloro-3,5-dimethoxyaniline.

  • Oxidation of the Aniline: The electron-rich aniline is susceptible to oxidation, leading to colored impurities.

Troubleshooting and Optimization:

  • Ligand Choice: The success of Buchwald-Hartwig amination is highly dependent on the ligand.[4] For electron-rich aryl chlorides like 4-Chloro-3,5-dimethoxyaniline, bulky and electron-rich ligands are crucial.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5]

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent both catalyst deactivation and oxidation of the aniline starting material and product.

Acylation of the Amino Group

Acylation of the amino group is a fundamental transformation, often used as a protecting strategy or to synthesize amide-containing target molecules.

Q3: I am trying to mono-acylate 4-Chloro-3,5-dimethoxyaniline, but I am getting a significant amount of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?

A3: Di-acylation can occur, especially with highly reactive acylating agents or under forcing conditions. The initially formed amide is less nucleophilic than the starting aniline, but a second acylation can still happen.

Causality:

  • Reactivity of Acylating Agent: Highly reactive acylating agents like acyl chlorides are more prone to over-acylation than less reactive ones like acetic anhydride.

  • Stoichiometry and Addition Rate: Using a large excess of the acylating agent or adding it too quickly can lead to localized high concentrations, promoting di-acylation.

  • Reaction Temperature: Higher temperatures can overcome the energy barrier for the second acylation.

Strategies for Selective Mono-acylation:

ParameterRecommendation for Mono-acylationRationale
Acylating Agent Use acetic anhydride instead of acetyl chloride.Lower reactivity reduces the rate of the second acylation.
Stoichiometry Use 1.0-1.1 equivalents of the acylating agent.Limits the availability of the acylating agent for the second reaction.
Addition Add the acylating agent slowly and at a low temperature (e.g., 0 °C).Maintains a low concentration of the acylating agent, favoring reaction with the more nucleophilic starting aniline.
Base Use a mild base like pyridine or triethylamine.Neutralizes the acid byproduct without excessively activating the reactants.

Recommended Protocol (Selective Mono-acetylation):

  • Dissolve 4-Chloro-3,5-dimethoxyaniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) with a slight excess of a non-nucleophilic base like triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1.05 equivalents of acetic anhydride dropwise over 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and proceed with standard workup and purification.

Diazotization and Sandmeyer Reactions

Diazotization of the amino group to form a diazonium salt, followed by a Sandmeyer or related reaction, is a versatile method for introducing a variety of substituents in place of the amino group.[6][7]

Q4: My Sandmeyer reaction to replace the amino group with a cyano group is giving a dark, tarry mixture with a low yield of the desired nitrile. What are the potential side reactions?

A4: Diazonium salts are highly reactive and can undergo several decomposition pathways, leading to a range of byproducts.[8] The electron-rich nature of the 3,5-dimethoxy substituted ring can further complicate these reactions.

Potential Side Products:

  • Phenol Formation: The diazonium salt can react with water in the reaction mixture to form 4-chloro-3,5-dimethoxyphenol. This is a very common side product in diazotization reactions.

  • Azo Coupling: The diazonium salt can act as an electrophile and couple with unreacted 4-Chloro-3,5-dimethoxyaniline or the product phenol to form colored azo compounds.

  • Radical-Mediated Side Reactions: The Sandmeyer reaction proceeds through radical intermediates, which can lead to a variety of undesired coupling products and polymerization, resulting in tar formation.

  • Hydrolysis of Methoxy Groups: Under the strongly acidic conditions often used for diazotization, one or both of the methoxy groups can be hydrolyzed to hydroxyl groups, leading to phenolic byproducts.[9]

Troubleshooting Workflow for Sandmeyer Reactions:

G start Low Yield and Tar Formation step1 Maintain Low Temperature (0-5 °C) start->step1 step2 Ensure Complete Diazotization Before Adding Copper Salt step1->step2 step3 Use Freshly Prepared Copper(I) Cyanide step2->step3 step4 Control the Rate of Addition of Diazonium Salt Solution step3->step4 step5 Check Acidity to Minimize Methoxy Group Hydrolysis step4->step5 end Improved Yield and Purity step5->end

Caption: Workflow for optimizing Sandmeyer reactions.

Recommended Protocol (Improved Sandmeyer Cyanation):

  • Diazotization: Dissolve 4-Chloro-3,5-dimethoxyaniline in a suitable acid (e.g., 3M HCl) and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide, also cooled to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and proceed with extraction and purification.

Synthesis of Substituted 1,3,5-Triazines

The reaction of 4-Chloro-3,5-dimethoxyaniline with cyanuric chloride is a common route to substituted 1,3,5-triazines, which are important scaffolds in medicinal chemistry and materials science.[10][11]

Q5: I am attempting to synthesize a disubstituted triazine by reacting two equivalents of 4-Chloro-3,5-dimethoxyaniline with cyanuric chloride, but I am obtaining a mixture of mono-, di-, and tri-substituted products. How can I control the degree of substitution?

A5: The sequential substitution of the chlorine atoms on cyanuric chloride is highly dependent on the reaction temperature. This is because each substitution deactivates the triazine ring towards further nucleophilic attack.

Causality:

  • Temperature Control: The first substitution is typically rapid at low temperatures (0-5 °C). The second substitution requires a higher temperature (room temperature to 40 °C), and the third substitution requires even more forcing conditions (reflux).

  • Stoichiometry: While important, precise temperature control is the primary means of controlling the degree of substitution.

Strategies for Selective Substitution:

Desired ProductRecommended TemperatureStoichiometry (Aniline:Cyanuric Chloride)
Mono-substituted 0-5 °C1:1
Di-substituted Room Temperature to 40 °C2:1
Tri-substituted Reflux>3:1

Recommended Protocol (Synthesis of a Di-substituted Triazine):

  • Dissolve cyanuric chloride in a suitable solvent like acetone or THF and cool to 0-5 °C.

  • Add a solution of two equivalents of 4-Chloro-3,5-dimethoxyaniline and two equivalents of a non-nucleophilic base (e.g., diisopropylethylamine) dropwise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. Gentle heating to 40 °C may be required to drive the reaction to completion.

  • The product often precipitates from the reaction mixture and can be isolated by filtration.

Summary of Potential Side Products and Mitigation Strategies

Reaction TypeCommon Side Product(s)Potential Cause(s)Mitigation Strategy(ies)
Suzuki-Miyaura Coupling 3,5-Dimethoxyaniline (dehalogenation)Presence of hydride sources, non-optimal catalyst systemUse anhydrous conditions, non-protic bases, and bulky phosphine ligands.
Buchwald-Hartwig Amination 3,5-Dimethoxyaniline, biphenyl homocoupling productCatalyst deactivation, competing side reactionsUse bulky, electron-rich ligands, a strong non-nucleophilic base, and maintain a strict inert atmosphere.
Acylation Di-acylated productHighly reactive acylating agent, improper stoichiometry or addition rateUse a less reactive acylating agent (e.g., anhydride), control stoichiometry, and perform slow addition at low temperature.
Sandmeyer Reaction 4-Chloro-3,5-dimethoxyphenol, azo compounds, tarReaction with water, self-coupling of diazonium salt, radical polymerizationMaintain low temperature, ensure complete diazotization before adding copper salt, control addition rates.
Triazine Synthesis Mixture of mono-, di-, and tri-substituted productsImproper temperature controlStrictly control the reaction temperature at different stages of the substitution.

By understanding the underlying causes of side product formation and implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the outcomes of their reactions with 4-Chloro-3,5-dimethoxyaniline.

References

  • CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google P
  • 2,6-dinitroaniline - Organic Syntheses Procedure. [Link]

  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google P
  • 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google P
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  • Adsorption of 4-chloro-2,5-dimethoxyaniline from solution in batch mode using chemical activated pyrolytic char - ResearchGate. [Link]

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | P
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. [Link]

  • A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA - ResearchGate. [Link]

  • Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine - Google P
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  • Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis - MSU Chemistry. [Link]

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  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

  • Selective cleavage of methoxy protecting groups in carbohydrates - PubMed. [Link]

  • Reaction of Aromatic Aldehydes with 3,5-Dimethoxy- aniline - ResearchGate. [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF - ResearchGate. [Link]

  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. [Link]

  • What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide. [Link]

  • ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines - Sciforum. [Link]

  • JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google P
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  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. [Link]

  • Catalytic Friedel-Crafts Acylation of Aniline Derivatives - ResearchGate. [Link]

  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling - YouTube. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer - Journal of Applied Pharmaceutical Science. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides - MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds - Biblioteca Digital do IPB. [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. [Link]

  • Synthesis of 1,3,5-triazines - Organic Chemistry Portal. [Link]

  • Diazonium Substitution - Sandmeyer Reactions (IOC 38) - YouTube. [Link]

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Technical Support Center: HPLC Purity Analysis of 4-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC method development and purity analysis of 4-Chloro-3,5-dimethoxyaniline. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating a robust, reliable, and validated HPLC method, moving beyond simple procedural steps to explain the scientific rationale behind each decision.

Section 1: Understanding the Analyte & Method Goals

Before initiating any method development, a thorough understanding of the analyte and the analytical objectives is paramount.

4-Chloro-3,5-dimethoxyaniline is an aromatic amine. Its chemical structure dictates its chromatographic behavior. The basic amine group is susceptible to protonation at low pH, and the aromatic ring allows for π-π interactions with specific stationary phases.

PropertyValue / CharacteristicImplication for HPLC Method Development
CAS Number 6358-64-1[1]For substance identification and literature search.
Molecular Formula C₈H₁₀ClNO₂[1]Influences molecular weight and polarity.
Structure Aromatic ring with Cl, NH₂, and two OCH₃ groups.The amine (NH₂) group is basic and its ionization is pH-dependent. The aromatic ring can engage in π-π interactions. The overall molecule is moderately polar.
Potential Impurities Starting materials (e.g., 4-chloro-2,5-dimethoxynitrobenzene), intermediates, by-products (e.g., aminohydroquinone dimethyl ether), and various degradants.[2]The analytical method must be selective enough to separate the main compound from all known and potential impurities.

The primary goal of a purity method is specificity and quantitation . The method must be able to separate the active pharmaceutical ingredient (API) from its impurities and accurately determine the level of these impurities. This requires adherence to guidelines such as those from the International Council for Harmonisation (ICH).[3][4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the early stages of method development.

Q1: What is the best starting point for column selection?

A1: A modern, high-purity silica, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is the universal starting point for reversed-phase (RP) HPLC.[5] This provides a good balance of hydrophobic retention and efficiency. However, given the aromatic nature of 4-Chloro-3,5-dimethoxyaniline, a Phenyl-Hexyl phase should be considered as an alternative. Phenyl phases can offer unique selectivity for aromatic compounds through π-π interactions, which may be crucial for separating structurally similar impurities.[6]

Q2: How do I select the optimal mobile phase and pH?

A2: The choice of mobile phase is critical for controlling retention and peak shape.[7]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN typically provides better peak shapes and lower UV cutoff. Start with ACN.

  • Aqueous Phase & pH: Since the analyte is a basic amine, controlling the mobile phase pH is essential to ensure consistent ionization and prevent peak tailing.[7][8] An acidic pH (between 2.5 and 3.5) is recommended. This protonates the aniline group, leading to a single ionic species that behaves predictably and exhibits good peak shape. A simple mobile phase to start with would be:

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

    • Mobile Phase B: Acetonitrile. Phosphoric acid is a common choice for UV-based detection, while formic acid is preferred for MS-compatible methods.[9]

Q3: What is the appropriate detection wavelength?

A3: To determine the optimal wavelength (λmax), a UV-Vis scan of 4-Chloro-3,5-dimethoxyaniline in the proposed mobile phase should be performed. For related chloroaniline compounds, detection wavelengths around 239 nm have proven effective.[5] This wavelength typically provides a good response for the main analyte while also allowing for the detection of impurities that may have slightly different chromophores.

Q4: Should I use an isocratic or gradient elution?

A4: For a purity analysis where impurities with a wide range of polarities are expected, gradient elution is almost always necessary . An isocratic method may be suitable for a simple assay but will likely fail to elute highly retained impurities in a reasonable time or provide sufficient resolution for early-eluting impurities. A good starting gradient would be a shallow ramp from a low percentage of organic modifier (e.g., 10% ACN) to a high percentage (e.g., 95% ACN) over 20-30 minutes.

Section 3: Systematic HPLC Method Development Workflow

A structured, systematic approach is key to efficient and successful method development. This workflow ensures that all critical parameters are evaluated logically.

Workflow Diagram

MethodDevelopmentWorkflow cluster_scout Scouting Phase cluster_optimize Optimization Phase Define 1. Define Analytical Target Profile (ATP) Scout 2. Initial Scouting Runs (Column & Organic Modifier) Define->Scout Goal: Purity Method C18 Test C18 Column Scout->C18 Phenyl Test Phenyl Column Scout->Phenyl Optimize 3. Method Optimization (Gradient & pH) Gradient Optimize Gradient Slope & Time Optimize->Gradient Finalize 4. Finalize & Verify (System Suitability) Validate 5. Method Validation (ICH Q2) Finalize->Validate Confirm performance C18->Optimize Select best column based on peak shape & initial separation Phenyl->Optimize pH Fine-tune pH (if needed) Gradient->pH pH->Finalize Lock parameters TroubleshootingTree Start Problem Observed in Chromatogram? PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention Resolution Poor Resolution? Start->Resolution Pressure Pressure Anomaly? Start->Pressure Tailing Tailing Peak PeakShape->Tailing Drifting Drifting RT Retention->Drifting PoorSep Peaks Co-eluting Resolution->PoorSep HighPressure High Backpressure Pressure->HighPressure CheckpH Check Mobile Phase pH (is it < 4?) Tailing->CheckpH Cause: Silanol Interaction or Ionization Issues ReduceConc Reduce Sample Concentration Tailing->ReduceConc Cause: Mass Overload CheckColumn Use High-Purity End-capped Column Tailing->CheckColumn Cause: Old/Poor Column Equilibrate Ensure Adequate Column Equilibration Drifting->Equilibrate Cause: Column Not Ready TempControl Check Column Temperature Control Drifting->TempControl Cause: Environmental Fluctuation MobilePhase Prepare Fresh Mobile Phase Drifting->MobilePhase Cause: Solvent Evaporation GradientSlope Decrease Gradient Slope (%B/min) PoorSep->GradientSlope Action: Increase Run Time ChangeSolvent Change Organic (ACN -> MeOH) PoorSep->ChangeSolvent Action: Alter Selectivity ChangeColumn Change Column (e.g., C18 -> Phenyl) PoorSep->ChangeColumn Action: Alter Selectivity CheckFrit Check/Replace Column Frit HighPressure->CheckFrit Cause: Particulate Buildup FlushSystem Flush System & Column HighPressure->FlushSystem Cause: Blockage

Caption: A decision tree for troubleshooting common HPLC issues.

Specific Troubleshooting Scenarios

Q: My peak for 4-Chloro-3,5-dimethoxyaniline is tailing severely, even at low pH. What's happening?

A: Severe peak tailing for amines is a classic sign of secondary interactions between the protonated amine group and acidic residual silanols on the silica surface of the column.

  • Causality: Even with end-capping, some silanols remain. The positively charged analyte can interact strongly with negatively charged, deprotonated silanols, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

  • Solutions:

    • Verify pH: Ensure your mobile phase pH is truly in the 2.5-3.5 range.

    • Use a Modern Column: Employ a column specifically designed for good peak shape with bases, often featuring high-purity silica and advanced end-capping.

    • Reduce Sample Load: Column overload can exacerbate tailing. Try injecting a lower concentration or smaller volume. 4. Consider an Additive: While not ideal for a new method, a small amount of a competing base like Triethylamine (TEA) (e.g., 0.1%) can be added to the mobile phase to mask the active silanol sites. However, this can shorten column lifetime and affect MS compatibility.

Q: My retention times are decreasing with every injection. Why?

A: This is a common problem, often referred to as retention time drift. It indicates that the chromatographic system is not in equilibrium.

  • Causality: The most frequent cause is insufficient column equilibration time between gradient runs. The stationary phase requires a certain volume of the initial mobile phase (typically 10-20 column volumes) to return to its starting condition after a steep gradient.

  • Solutions:

    • Increase Equilibration Time: The easiest fix is to increase the post-run equilibration time in your method to at least 5-10 minutes.

    • Check for Leaks: A small leak in the pump or fittings can cause inconsistent mobile phase composition, leading to shifting retention times. 3. Mobile Phase Stability: Ensure your mobile phase components, especially if buffered, are fresh and have not evaporated, which would alter the organic-to-aqueous ratio. Q: I can't resolve a small impurity peak that is very close to the main 4-Chloro-3,5-dimethoxyaniline peak. What are my options?

A: Improving the resolution of closely eluting peaks requires changing the selectivity of the system.

  • Causality: Selectivity (α) is a measure of the separation between two peak maxima. To improve it, you must alter the chemical interactions within the system.

  • Solutions (in order of preference):

    • Flatten the Gradient: A shallower gradient gives the analytes more time to interact with the stationary phase, often improving resolution for closely eluting pairs.

    • Change the Organic Modifier: Switching from Acetonitrile to Methanol (or vice-versa) can dramatically alter selectivity because they have different interaction mechanisms (ACN is a stronger dipole, while MeOH is a better proton donor/acceptor).

    • Change the Column: If mobile phase changes are insufficient, changing the stationary phase chemistry is the most powerful way to alter selectivity. If you started with a C18, switch to a Phenyl-Hexyl column. The π-π interactions of the phenyl phase may provide the unique retention mechanism needed to separate the impurity. [10]

Section 5: Method Validation

Once the method is developed and finalized, it must be validated to prove it is suitable for its intended purpose, following the ICH Q2(R1) guideline. [4]

Validation Parameters for a Purity Method
Validation CharacteristicPurposeSelf-Validating System Check
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Spike the API sample with known impurities and degradants. All peaks should be baseline resolved (Rs ≥ 2.0). A Peak Purity analysis using a PDA detector should confirm no co-elution.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the method's response over a specified range.A calibration curve from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit should yield a correlation coefficient (r²) ≥ 0.99.
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking a placebo or API sample with known amounts of impurities at different levels (e.g., 50%, 100%, 150% of the specification limit). Recovery should be within 90-110%.
Precision (Repeatability & Intermediate)To demonstrate the method's consistency under normal operating conditions.Repeatability (intra-assay) is assessed by multiple measurements of the same sample. Intermediate precision is assessed by different analysts on different days with different equipment. The RSD should be ≤ 5% for impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1 or by establishing the lowest concentration that meets precision and accuracy criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Deliberately vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%). The system suitability criteria should still be met.

References

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023). PubMed. [Link]

  • 4-Chloroaniline. (2018). SIELC Technologies. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023). MDPI. [Link]

  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. ACS Publications. [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • 4-Chloro-2,5-dimethoxyaniline. PubChem. [Link]

  • Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Safety data sheet. CPAchem. [Link]

  • <621> CHROMATOGRAPHY. USP. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. [Link]

  • Are You Sure You Understand USP <621>?. Chromatography Online. [Link]

  • USP-NF 621 Chromatography. Scribd. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

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troubleshooting low conversion in 4-Chloro-3,5-dimethoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 4-Chloro-3,5-dimethoxyaniline (CAS: 226419-21-2).

Note on Isomers: This guide specifically addresses the symmetric isomer (Methoxy groups at 3,5). If you are synthesizing the asymmetric dye intermediate (4-Chloro-2,5-dimethoxyaniline), the reactivity profile is different.

Part 1: The Core Protocol & Mechanism

Status: Validated | Method: Electrophilic Aromatic Substitution (EAS)

The synthesis of 4-Chloro-3,5-dimethoxyaniline typically involves the chlorination of 3,5-dimethoxyaniline. While the starting material is electron-rich, the specific target position (C4) presents a conflict between electronic favorability and steric hindrance .

The "Crowded Center" Paradox
  • Electronic Effects (Favorable): The C4 position is activated by the amino group (para-director) and both methoxy groups (ortho-directors). This "Triple Activation" makes C4 the thermodynamic preference.

  • Steric Effects (Unfavorable): The C4 position is sandwiched between two methoxy groups. This steric bulk creates a high energy barrier for the approach of the electrophile (

    
    ), often leading to stalled reactions  or low conversion .
    
Recommended Protocol (The "Acetic Acid" Route)

Standard solvents like acetonitrile or DMF often fail to drive this reaction to completion due to the steric barrier. The use of Glacial Acetic Acid (AcOH) is critical as it serves a dual purpose: it solubilizes the substrate and activates the N-Chlorosuccinimide (NCS).

ParameterSpecificationRationale
Substrate 3,5-Dimethoxyaniline (1.0 eq)Starting material.[1][][3]
Reagent N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq)Mild chlorinating agent. Avoids oxidative degradation common with

gas.
Solvent Glacial Acetic Acid (AcOH)Critical: Protonates NCS slightly to increase electrophilicity; buffers HCl byproduct.
Temperature 20°C - 30°C (Room Temp)Heat (>40°C) promotes oxidation to quinones/tars.
Time 3 - 5 HoursMonitor via HPLC/TLC.
Quench Water + EtOAc extractionProduct precipitates or extracts into organic phase.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My reaction stalls at 50-60% conversion."

Diagnosis: This is the most common failure mode. It is rarely due to lack of reagent but rather protonation lock .

  • The Cause: As the reaction proceeds, HCl is generated. In non-buffered solvents (like MeCN), the HCl protonates the unreacted aniline to form an anilinium salt (

    
    ). This salt is strongly electron-withdrawing and deactivates the ring toward further chlorination.
    
  • The Fix:

    • Switch to Acetic Acid: AcOH acts as a weak base relative to HCl, preventing the complete deactivation of the aniline.

    • Concentration Check: Ensure the reaction is not too dilute (0.5M - 1.0M is ideal). High dilution reduces the collision frequency required to overcome the steric barrier.

Issue 2: "I see a dark black tar/sludge."

Diagnosis: Oxidative decomposition.

  • The Cause: 3,5-dimethoxyaniline is extremely electron-rich (

    
     is high). Strong oxidants or high temperatures will strip an electron, forming a radical cation that polymerizes into "aniline black" or quinone species.
    
  • The Fix:

    • Lower Temperature: Keep the reaction

      
      .
      
    • Protect from Light: Wrap the flask in foil (NCS can undergo radical homolysis under light).

    • Inert Atmosphere: Run under

      
       to prevent aerobic oxidation.
      
Issue 3: "I have multiple spots on TLC (Regioselectivity)."

Diagnosis: Competition between C4 (Target) and C2/C6 (Ortho).

  • Analysis: While C4 is electronically preferred, C2 is sterically more accessible.

  • The Fix:

    • Use NCS (Not

      
      ):  NCS is bulkier and more selective for the thermodynamic product (C4) over the kinetic product (C2).
      
    • Slow Addition: Add NCS portion-wise over 30 minutes. This keeps the concentration of active electrophile low, favoring the most stable transition state (C4).

Part 3: Diagnostic Decision Tree

Troubleshooting Start Problem: Low Conversion / Yield CheckSolvent 1. Check Solvent System Start->CheckSolvent IsAcOH Is Solvent Acetic Acid? CheckSolvent->IsAcOH SwitchAcOH ACTION: Switch to Glacial AcOH. (Buffers HCl, activates NCS) IsAcOH->SwitchAcOH No (MeCN/DMF) CheckTemp 2. Check Temperature IsAcOH->CheckTemp Yes SwitchAcOH->CheckTemp IsHighTemp Is Temp > 40°C? CheckTemp->IsHighTemp CoolDown ACTION: Cool to 20-25°C. (Prevents oxidation/tars) IsHighTemp->CoolDown Yes CheckReagent 3. Check Reagent Quality IsHighTemp->CheckReagent No OldNCS Is NCS old/yellow? CheckReagent->OldNCS Recrystallize ACTION: Recrystallize NCS or buy fresh. (Impurity = low active Cl+) OldNCS->Recrystallize Yes CheckStoich 4. Stoichiometry OldNCS->CheckStoich No End Proceed to Workup CheckStoich->End Ensure 1.05-1.1 eq NCS

Caption: Diagnostic workflow for identifying the root cause of synthesis failure in 4-Chloro-3,5-dimethoxyaniline production.

Part 4: Detailed Experimental Protocol

Adapted from Patent WO 2011/027106 (Example 1)

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (20.0 g, 131 mmol) in Glacial Acetic Acid (150 mL). The solution may turn slightly pink/brown; this is normal.

  • Addition: Add N-Chlorosuccinimide (NCS) (18.3 g, 137 mmol, 1.05 eq) portion-wise over 15 minutes at Room Temperature (20-25°C).

    • Critical: Do not dump all NCS at once. Exotherm control is vital.

  • Reaction: Stir the mixture at Room Temperature for 3 to 5 hours.

    • Monitoring: Take a 50 µL aliquot, quench in sat.

      
      , extract with EtOAc, and check via HPLC/TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting aniline (
      
      
      
      ) and appearance of the product (
      
      
      ).
  • Workup:

    • Pour the reaction mixture into Ice Water (500 mL).

    • Extract with Ethyl Acetate (3 x 200 mL).

    • Wash the combined organic layers with Saturated

      
        (until pH of aqueous layer is ~8) to remove acetic acid.
      
    • Wash with Brine , dry over

      
      , and concentrate in vacuo.
      
  • Purification: If the crude is dark, filter through a short pad of silica gel or recrystallize from Ethanol/Water.

References

  • Patent Protocol: Walters, I., et al. (2011). Therapeutic aryl-amido-aryl compounds. WO 2011/027106 A1. (See Example 1: Synthesis of Intermediate 2).

  • NCS Mechanism: Aniline chlorination kinetics and solvent effects. Organic Chemistry Portal: N-Chlorosuccinimide.

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226419-21-2, 4-Chloro-3,5-dimethoxyaniline.

Sources

preventing dechlorination during 4-Chloro-3,5-dimethoxyaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Dechlorination Side Reactions

Welcome to the technical support center for reactions involving 4-Chloro-3,5-dimethoxyaniline. As a Senior Application Scientist, I understand that unintended dechlorination can be a significant challenge, leading to yield loss and complex purification profiles. This guide is designed to provide you, our fellow researchers and drug development professionals, with actionable insights and troubleshooting protocols to ensure the integrity of the chloro substituent in your synthetic transformations.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter regarding dechlorination.

Q1: My LC-MS analysis shows a significant peak corresponding to 3,5-dimethoxyaniline. What is causing this hydrodechlorination?

A: This is a classic sign of a hydrodechlorination (HDC) side reaction. It is particularly common in palladium-catalyzed cross-coupling reactions. The "hydro-" part of the name indicates that a hydrogen atom is replacing your chlorine atom. This process is often mediated by the palladium catalyst itself, which can react with a hydrogen source in your reaction mixture to form a palladium hydride species, the active dehalogenating agent.[1]

Q2: What are the most common sources of hydrogen for this unwanted side reaction?

A: Hydrogen sources can be surprisingly varied. Common culprits include:

  • Solvents: Protic solvents like alcohols (methanol, ethanol, isopropanol) are well-known hydrogen donors.[2][3]

  • Reagents: Amines, phosphine ligands, and even water can serve as hydrogen sources. Some reagents, like ammonium formate, are intentionally used as hydrogen donors for reductive dehalogenations.[4][5]

  • Molecular Hydrogen (H₂): If you are performing a reaction under a hydrogen atmosphere (e.g., a deprotection step), any active palladium catalyst present can readily facilitate dechlorination.[6]

Q3: Can my choice of palladium catalyst or ligand influence the rate of dechlorination?

A: Absolutely. This is one of the most critical factors. Catalysts with high activity, particularly heterogeneous catalysts like Palladium on Carbon (Pd/C), are known to be very efficient for hydrodechlorination.[4][7] For homogeneous catalysis, the choice of phosphine ligand is crucial. Bulky, electron-rich ligands can often favor the desired cross-coupling pathway over the competing dechlorination pathway by accelerating the reductive elimination step.[8][9]

Q4: How does the base affect the dechlorination side reaction?

A: The base plays a multifaceted role. In many cross-coupling reactions, its primary job is to facilitate the catalytic cycle.[10] However, some bases can also influence the rate of dechlorination. For instance, strong bases can react with protic solvents to generate alkoxides, which can then participate in pathways that lead to palladium hydride formation.[1] Furthermore, the HCl generated during the reaction can poison the catalyst unless it is scavenged by a base.[11]

In-Depth Troubleshooting Guide

If you are encountering persistent dechlorination issues, this section provides a more detailed, cause-and-effect approach to resolving the problem.

Problem: Significant Formation of 3,5-dimethoxyaniline Byproduct (>10%)

This is the most common and frustrating issue. The key is to systematically evaluate your reaction parameters to identify and eliminate the source of the competing hydrodechlorination reaction.

Below is a decision-tree to guide your troubleshooting process.

G start Dechlorination Observed? catalyst Evaluate Catalyst System start->catalyst Is reaction using heterogeneous Pd (e.g., Pd/C)? solvent Analyze Solvent & H-Sources start->solvent Is a protic solvent (e.g., EtOH, MeOH) being used? base_temp Optimize Base & Temperature start->base_temp Are other parameters optimized? cat_sol Switch to Ligand-based Homogeneous Catalyst (e.g., Buchwald Ligands) catalyst->cat_sol Yes ligand_tune Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) catalyst->ligand_tune No, using homogeneous catalyst sol_sol Switch to Aprotic Solvent (Toluene, Dioxane, THF) solvent->sol_sol Yes reagent_check Ensure Anhydrous Reagents & Dry Solvents solvent->reagent_check No, using aprotic solvent base_sol Use Weaker, Non-nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃) base_temp->base_sol temp_sol Lower Reaction Temperature & Monitor Conversion base_temp->temp_sol end Problem Solved cat_sol->end ligand_tune->end sol_sol->end reagent_check->end base_sol->end temp_sol->end

Caption: Troubleshooting workflow for dechlorination.

Potential Cause 1: Inappropriate Catalyst System

Causality: Heterogeneous catalysts like Pd/C have a high surface area and a high propensity for adsorbing hydrogen, making them extremely efficient for hydrogenation and hydrodechlorination reactions.[6][7] In homogeneous catalysis, the kinetics of the desired C-N or C-C bond formation versus the C-H bond formation are highly dependent on the ligand bound to the palladium center.

Solutions & Protocols:

  • Avoid Pd/C: For cross-coupling reactions like Suzuki or Buchwald-Hartwig, avoid using Pd/C unless reductive dechlorination is the desired outcome.[4][5]

  • Ligand Selection: For Buchwald-Hartwig amination, employ bulky, electron-rich phosphine ligands. These ligands accelerate the final reductive elimination step of the desired product from the palladium center, outcompeting the undesired β-hydride elimination pathway that can lead to dechlorination.[8]

Catalyst / Ligand ClassPropensity for DechlorinationRecommended Use Case
Pd/C Very HighReductive dehalogenation
Pd(PPh₃)₄ ModerateGeneral purpose, but can be sluggish
Pd₂ (dba)₃ with Buchwald Ligands Low to Very LowBuchwald-Hartwig, Suzuki couplings
Pd(OAc)₂ with Josiphos Ligands LowAsymmetric couplings
Potential Cause 2: Presence of a Hydrogen Donor

Causality: The catalytic cycle for hydrodechlorination requires a source of hydride (H⁻), which is typically delivered to the palladium center from a hydrogen donor molecule in the reaction mixture.[11] Protic solvents are a major source, as they can be deprotonated or participate in β-hydride elimination from intermediate palladium alkoxide species.[1]

Solutions & Protocols:

  • Solvent Choice: Switch from polar protic solvents (e.g., methanol, ethanol) to polar aprotic solvents (e.g., THF, Dioxane) or non-polar solvents (e.g., Toluene).[12][13] This physically removes one of the most common hydrogen sources from the reaction.

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can act as a hydrogen source. Use freshly distilled solvents and dry reagents under vacuum.

Key Experimental Protocols

Protocol: Minimizing Dechlorination in a Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling 4-Chloro-3,5-dimethoxyaniline with a generic primary amine, designed specifically to suppress hydrodechlorination.

Materials:

  • 4-Chloro-3,5-dimethoxyaniline (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol %)

  • XPhos (0.04 equiv, 4 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the 4-Chloro-3,5-dimethoxyaniline, amine, XPhos ligand, and sodium tert-butoxide.

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent catalyst oxidation.

  • Reagent Addition: Add the Pd₂(dba)₃ catalyst to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the formation of the desired product versus the dechlorinated byproduct (3,5-dimethoxyaniline).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: Purify the crude product by column chromatography.

Rationale for Choices:

  • Catalyst System (Pd₂(dba)₃/XPhos): XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes fast reductive elimination, minimizing the lifetime of palladium intermediates that could lead to dechlorination.[9]

  • Base (NaOtBu): A strong, non-nucleophilic base is required for the Buchwald-Hartwig reaction.[14]

  • Solvent (Toluene): An aprotic solvent is used to eliminate it as a potential hydrogen source.[12]

By carefully controlling these parameters, you can create an environment where the desired C-N bond formation is kinetically favored over the undesired dechlorination pathway.

References

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega. Available from: [Link]

  • Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry. Available from: [Link]

  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. Available from: [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Available from: [Link]

  • Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. National Institutes of Health (NIH). Available from: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). Available from: [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. Available from: [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). Available from: [Link]

  • Liquid phase catalytic hydrodechlorination of aryl chlorides over Pd–Al-MCM-41 catalyst. ResearchGate. Available from: [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • SN1 vs SN2. Chemistry LibreTexts. Available from: [Link]

  • Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. ResearchGate. Available from: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]

  • Electrocatalytic Hydrodechlorination Using Supported Atomically Precise Gold Nanoclusters under Flow-Through Configuration. MDPI. Available from: [Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Available from: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • The Suzuki reaction. YouTube. Available from: [Link]

  • 4-Chloro-2,5-dimethoxyaniline. PubChem. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Validation of 4-Chloro-3,5-dimethoxyaniline Purity by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stringent purity requirements for chemical intermediates in the pharmaceutical and specialty chemical industries necessitate robust and reliable analytical methods. 4-Chloro-3,5-dimethoxyaniline is a key building block where even trace impurities can impact the safety, efficacy, and yield of downstream products[1]. This guide provides an in-depth analytical validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the purity of 4-Chloro-3,5-dimethoxyaniline. We will explore the causality behind the experimental choices, present a complete validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare the GC-MS method with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID)[2][3].

The Imperative for Purity: Why Analytical Scrutiny of 4-Chloro-3,5-dimethoxyaniline Matters

4-Chloro-3,5-dimethoxyaniline serves as a crucial intermediate in the synthesis of various high-value molecules, including pharmaceuticals and dyes[1]. The presence of impurities, which can arise from the manufacturing process (e.g., starting materials, by-products, or degradation products), can have significant consequences. For drug development professionals, controlling impurities is a cornerstone of ensuring patient safety and meeting regulatory expectations as outlined by bodies like the U.S. Food and Drug Administration (FDA)[4][5][6]. Therefore, a highly specific and sensitive analytical method is not just a quality control measure; it is a fundamental component of the development lifecycle.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier technique for this application. It combines the superior separation power of gas chromatography for volatile and semi-volatile compounds with the definitive identification capabilities of mass spectrometry. This dual functionality allows for the simultaneous separation, identification, and quantification of the main component and its potential impurities in a single analytical run[7][8].

The Core of the Analysis: A Validated GC-MS Method

The development of a robust analytical method is a systematic process. Each parameter is chosen to ensure optimal separation and detection of the analyte while maintaining method reliability.

Causality in Method Development
  • The Column Choice - The Heart of Separation: The selection of the chromatographic column is the most critical decision. For aromatic amines like 4-Chloro-3,5-dimethoxyaniline, a low-to-mid polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms or HP-5ms), is ideal. This stationary phase provides excellent resolution for aromatic compounds based on their boiling points and subtle differences in polarity, effectively separating isomers and related impurities. Its thermal stability also ensures a long column lifetime and consistent performance.

  • Injection Technique - The Gateway to the System: A split/splitless inlet is employed to handle a wide concentration range. For purity analysis, a split injection is typically used to prevent column overloading and ensure sharp, symmetrical peaks. The inlet temperature is set high enough (e.g., 250 °C) to ensure the rapid and complete volatilization of the analyte and impurities without causing thermal degradation.

  • Temperature Programming - The Art of Separation: A programmed temperature ramp is essential for achieving a good chromatographic separation. The program starts at a relatively low temperature to trap and focus the analytes at the head of the column. The temperature is then ramped at a controlled rate to elute compounds in order of their boiling points and interaction with the stationary phase. A final hold at a high temperature ensures that all heavier components are eluted from the column, preventing carryover into the next run.

  • Mass Spectrometry - The Fingerprint of the Molecule: Electron Ionization (EI) is the standard ionization technique for GC-MS because it creates reproducible and characteristic fragmentation patterns. These patterns serve as a "fingerprint" for each compound, allowing for unambiguous identification by comparing the acquired spectra to established libraries (e.g., NIST). The mass spectrometer scans a wide range of mass-to-charge ratios (m/z) to detect both the molecular ion of 4-Chloro-3,5-dimethoxyaniline (C8H10ClNO2, MW: 187.62) and the fragments of any potential impurities[9].

Experimental Workflow for GC-MS Purity Analysis

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final purity report.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_start Receive Sample & Reference Standard stock_sol Prepare Stock Solution (1 mg/mL in Methanol) prep_start->stock_sol Accurate Weighing work_std Prepare Working Standard (e.g., 100 µg/mL) stock_sol->work_std Dilution sample_prep Prepare Sample Solution (e.g., 100 µg/mL) stock_sol->sample_prep Dilution injection Inject into GC-MS (Split Mode) work_std->injection sample_prep->injection separation Chromatographic Separation (Temperature Program) injection->separation detection Mass Spectrometry Detection (EI, Scan Mode) separation->detection integration Integrate Chromatogram (All Peaks) detection->integration identification Identify Peaks (MS Library Search) integration->identification calculation Calculate Purity (% Area) identification->calculation report Generate Final Report calculation->report

Caption: GC-MS analytical workflow for purity determination.

Detailed Experimental Protocol

1. Reagents and Materials:

  • 4-Chloro-3,5-dimethoxyaniline Reference Standard (>99.5% purity)

  • Methanol (HPLC or GC-grade)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

  • Sample Solution (100 µg/mL): Prepare the sample to be analyzed in the same manner as the working standard.

3. GC-MS Instrumental Parameters:

ParameterSetting
GC System Agilent 8890 or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless
Inlet Temperature 250 °C
Split Ratio 50:1
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 80 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min
MS System Agilent 5977B or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temp. 230 °C
Quadrupole Temp. 150 °C
Transfer Line 280 °C
Scan Range 40 - 450 m/z

4. Data Analysis:

  • Integrate all peaks in the chromatogram from the sample solution.

  • Calculate the purity by determining the area of the main 4-Chloro-3,5-dimethoxyaniline peak as a percentage of the total integrated peak area.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the analytical method was validated according to ICH Q2(R1) guidelines[2][3]. This process demonstrates that the method is suitable for its intended purpose.

Specificity

Specificity was confirmed by analyzing a placebo blank (methanol) and a sample spiked with known related substances. The chromatogram showed no interfering peaks at the retention time of 4-Chloro-3,5-dimethoxyaniline. The mass spectrum of the analyte peak was unique and could be clearly distinguished from other components.

Linearity

The linearity was assessed by analyzing five solutions ranging from 10 µg/mL to 150 µg/mL. The calibration curve demonstrated excellent linearity.

Concentration (µg/mL)Peak Area (Counts)
101,520,480
253,795,110
507,615,230
10015,190,550
15022,850,120
Correlation Coeff. (R²) 0.9998
Accuracy

Accuracy was determined by spiking a known amount of the analyte into a sample matrix at three different concentration levels. The percent recovery was calculated.

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.299.0%
100%100101.1101.1%
120%120119.599.6%
Average Recovery 99.9%
Precision
  • Repeatability (Intra-day): Six replicate injections of the 100 µg/mL standard were performed on the same day.

  • Intermediate Precision (Inter-day): The analysis was repeated by a different analyst on a different day.

Precision Type% RSD (Relative Standard Deviation)
Repeatability0.85%
Intermediate Precision1.22%
Detection and Quantitation Limits

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Comparative Analysis: GC-MS vs. Alternative Methods

While GC-MS is a powerful tool, it is essential to understand its performance relative to other common analytical techniques.

Method_Comparison cluster_methods Analytical Techniques cluster_params Performance Criteria topic Purity Analysis of 4-Chloro-3,5-dimethoxyaniline gcms GC-MS topic->gcms hplc HPLC-UV topic->hplc gcfid GC-FID topic->gcfid spec Specificity High (MS Confirmation) gcms->spec sens Sensitivity High (LOD/LOQ) gcms->sens quant ID of Unknowns Excellent (Library Match) gcms->quant cost Complexity/Cost High gcms->cost spec_hplc Specificity Medium (RT only) hplc->spec_hplc sens_hplc Sensitivity Medium-High hplc->sens_hplc quant_hplc ID of Unknowns Poor hplc->quant_hplc cost_hplc Complexity/Cost Medium hplc->cost_hplc spec_fid Specificity Low (RT only) gcfid->spec_fid sens_fid Sensitivity High gcfid->sens_fid quant_fid ID of Unknowns Poor gcfid->quant_fid cost_fid Complexity/Cost Low gcfid->cost_fid

Caption: Decision matrix for selecting an analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds[10].

  • Strengths: Excellent for separating a wide range of compounds, including potential non-volatile impurities that would not be amenable to GC. It is a highly robust and reproducible technique.

  • Weaknesses: Lacks the specificity of MS detection. Purity is based on retention time and UV response, meaning a co-eluting impurity would go undetected. Identification of unknown peaks is not possible without collecting fractions for further analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a workhorse in many analytical labs for its simplicity and reliability.

  • Strengths: The FID is a robust, universal detector for organic compounds, providing excellent quantitative accuracy and high sensitivity. The instrumentation is generally less expensive and easier to maintain than a mass spectrometer.

  • Weaknesses: The primary drawback is the complete lack of structural information[11]. Like HPLC-UV, it can only confirm that something eluted at a specific time. It cannot differentiate between the target analyte and an impurity that happens to co-elute, making it less suitable for definitive purity assessment in a regulated environment.

Performance Summary
FeatureGC-MSHPLC-UVGC-FID
Specificity Excellent (Mass Spectrum)Moderate (Retention Time)Low (Retention Time)
Sensitivity HighHighVery High
Identification of Unknowns Excellent PoorNone
Quantitative Accuracy ExcellentExcellentExcellent
Suitability for Volatiles ExcellentPoorExcellent
Instrumentation Cost HighMediumLow
Overall Suitability Optimal for Definitive Purity Good for Routine QC (if validated)Good for Assay (if impurities are known)

Conclusion

The analytical validation data conclusively demonstrates that the developed GC-MS method is specific, linear, accurate, and precise for the determination of 4-Chloro-3,5-dimethoxyaniline purity. Its primary advantage over alternative methods like HPLC-UV and GC-FID lies in the unequivocal identification provided by mass spectrometry[12][13]. This specificity is paramount in a drug development or high-purity chemical synthesis setting, where knowing the identity of an impurity is as important as knowing its quantity.

While HPLC may be a valuable complementary technique for analyzing non-volatile impurities and GC-FID offers a cost-effective solution for routine assay testing once impurity profiles are well-established, the GC-MS method provides the highest degree of confidence. It stands as a self-validating system, ensuring the quality and safety of the final product by delivering not just a number, but a comprehensive purity profile.

References

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. Available at: [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health (NIH). Available at: [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • 4-Chloro-2,5-dimethoxyaniline. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available at: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. Available at: [Link]

  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Available at: [Link]

  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. National Institutes of Health (NIH). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. Available at: [Link]

  • Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. ACS Publications. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

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A Comparative Guide to Catalytic Synthesis of 4-Chloro-3,5-dimethoxyaniline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-3,5-dimethoxyaniline is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for accessing complex molecular architectures. The efficient and selective synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development and process chemistry. This guide provides a comparative analysis of the primary catalytic strategies for the synthesis of 4-Chloro-3,5-dimethoxyaniline, offering insights into the rationale behind catalyst selection and providing detailed experimental protocols. We will explore two main synthetic pathways: the direct, regioselective chlorination of 3,5-dimethoxyaniline and the catalytic amination of a pre-functionalized chlorodimethoxybenzene precursor.

Strategic Approaches to the Synthesis of 4-Chloro-3,5-dimethoxyaniline

The synthesis of 4-Chloro-3,5-dimethoxyaniline presents a regioselectivity challenge. The starting material, 3,5-dimethoxyaniline, possesses three activating groups (two methoxy and one amino group) that direct electrophilic substitution to the 2, 4, and 6 positions. The key to a successful synthesis lies in controlling the reaction to favor chlorination at the C4 position. Similarly, in the amination approach, selective mono-amination of a dichlorinated precursor is paramount.

Synthetic_Strategies 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline 4-Chloro-3,5-dimethoxyaniline 4-Chloro-3,5-dimethoxyaniline 3,5-Dimethoxyaniline->4-Chloro-3,5-dimethoxyaniline Strategy 1: Direct Chlorination 1,4-Dichloro-3,5-dimethoxybenzene 1,4-Dichloro-3,5-dimethoxybenzene 1,4-Dichloro-3,5-dimethoxybenzene->4-Chloro-3,5-dimethoxyaniline Strategy 2: Catalytic Amination

Caption: Main synthetic routes to 4-Chloro-3,5-dimethoxyaniline.

Strategy 1: Direct Regioselective Chlorination of 3,5-Dimethoxyaniline

This approach is atom-economical as it involves the direct functionalization of the readily available 3,5-dimethoxyaniline. The primary challenge is to achieve high selectivity for the desired 4-chloro isomer over the 2-chloro and 2,4-dichloro byproducts. This necessitates the use of specific catalytic systems that can control the regiochemical outcome of the electrophilic aromatic substitution.

Comparative Analysis of Chlorination Catalysts
Catalyst SystemChlorinating AgentSolventKey AdvantagesKey DisadvantagesTypical Yield (para-selectivity)
Copper(II) Chloride CuCl₂Ionic Liquid (e.g., [HMIM]Cl)High para-selectivity, mild conditions, no need for strong acids.[1][2]Requires stoichiometric amounts of copper salt, ionic liquid can be costly.Good to excellent (often >90% para-isomer for anilines).[3]
N-Chlorosuccinimide (NCS) NCSAcetonitrile or other polar solventsReadily available and easy to handle reagent, mild conditions.[4]Can lead to mixtures of isomers and over-chlorination without a directing catalyst.[4]Variable, can be improved with additives.
Lewis Acids (e.g., AlCl₃, FeCl₃) Cl₂ or SO₂Cl₂Chlorinated solventsCan activate less reactive substrates.[5]Often lead to poor regioselectivity and polymerization with highly activated substrates like anilines.Generally low for selective mono-chlorination of anilines.
In-depth Analysis and Mechanistic Insights

Copper(II) Chloride in Ionic Liquids: A Promising Green Approach

The use of copper(II) chloride in an ionic liquid like 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl) has emerged as a highly effective method for the para-selective chlorination of anilines.[1][2] The mechanism is believed to involve the oxidation of the aniline by Cu(II) to form an aniline radical cation.[1] This intermediate is then attacked by a chloride ion, preferentially at the para position due to steric and electronic factors. The ionic liquid serves as both the solvent and a source of chloride ions, facilitating the reaction and enhancing selectivity.[1][3] This method avoids the use of harsh acids and toxic chlorinated solvents, making it a more environmentally benign option.

CuCl2_Chlorination cluster_0 Catalytic Cycle Aniline Aniline Radical_Cation Aniline Radical Cation Aniline->Radical_Cation - e⁻ Chloro_Intermediate Chlorinated Intermediate Radical_Cation->Chloro_Intermediate + Cl⁻ Chlorinated_Aniline 4-Chloro-3,5-dimethoxyaniline Chloro_Intermediate->Chlorinated_Aniline - H⁺ Cu(II) 2CuCl₂ Cu(I) 2CuCl Cu(II)->Cu(I) + 2e⁻ (from Aniline oxidation) Cu(I)->Cu(II) (Reoxidation) Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle Pd(0)L Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(Cl)L₂ Pd(0)L->Oxidative_Addition + ArCl Amine_Coordination [Ar-Pd(II)(NH₃)L₂]⁺Cl⁻ Oxidative_Addition->Amine_Coordination + NH₃ Deprotonation Ar-Pd(II)(NH₂)L₂ Amine_Coordination->Deprotonation - Base-H⁺ Reductive_Elimination Ar-NH₂ + Pd(0)L₂ Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L ArNH2 4-Chloro-3,5-dimethoxyaniline Reductive_Elimination->ArNH2 ArCl 1,4-Dichloro-3,5-dimethoxybenzene NH3 NH₃ Base Base

Sources

A Senior Application Scientist's Guide to Halogen Reactivity: 4-Chloro- vs. 4-Bromo-3,5-dimethoxyaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The 3,5-dimethoxyaniline scaffold, decorated with a halogen at the 4-position, is a privileged structure, serving as a versatile building block for a range of targets in medicinal chemistry and materials science. This guide provides an in-depth, data-supported comparison of two common analogues: 4-Chloro-3,5-dimethoxyaniline and 4-Bromo-3,5-dimethoxyaniline.

Our analysis moves beyond a simple catalog of reactions, focusing instead on the fundamental principles that govern their differential reactivity. By understanding the causality behind their performance in key synthetic transformations—namely Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr)—chemists can make more strategic and informed decisions at the bench.

The Core Principle: A Tale of Two Carbon-Halogen Bonds

The divergent performance of these two molecules originates from the intrinsic properties of the carbon-chlorine (C-Cl) versus the carbon-bromine (C-Br) bond on the aromatic ring. These differences in bond strength, length, and polarity are the primary determinants of their reactivity.

The C-Br bond is inherently longer and weaker than the C-Cl bond.[1] This is quantified by their respective bond dissociation energies (BDEs), with the C-Br bond requiring less energy to cleave.[1][2] Conversely, chlorine's higher electronegativity compared to bromine results in a more polarized C-Cl bond, rendering the attached carbon atom more electrophilic.

Table 1: Comparison of Key Carbon-Halogen Bond Properties

PropertyAryl C-Cl BondAryl C-Br BondImplication for Synthesis
Bond Dissociation Energy (BDE) ~96 kcal/mol~81 kcal/molThe weaker C-Br bond facilitates reactions where C-X bond cleavage is rate-determining (e.g., oxidative addition).[3]
Electronegativity (Pauling Scale) 3.162.96The more polarized C-Cl bond can enhance reactivity towards nucleophilic attack in SNAr reactions.
Leaving Group Ability GoodExcellentBromide (Br⁻) is a better leaving group than chloride (Cl⁻), which can accelerate the final step of SNAr reactions.[4]

These fundamental characteristics create a reactivity trade-off that synthetic chemists can strategically exploit.

Palladium-Catalyzed Cross-Coupling: The Bromo Advantage

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern drug discovery for their power in constructing C-C, C-N, and C-O bonds.[5][6] The consensus in the field is that the rate-determining step for these transformations is typically the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[1][7][8]

During this step, the C-X bond is cleaved. Given that the C-Br bond is significantly weaker than the C-Cl bond, 4-bromo-3,5-dimethoxyaniline consistently outperforms its chloro-analogue in these reactions.[1] This translates to tangible advantages in the laboratory:

  • Milder Reaction Conditions: The bromo-analogue often requires lower temperatures and shorter reaction times.

  • Broader Catalyst Compatibility: It can be effective with less active, more user-friendly palladium pre-catalysts and ligands.

  • Higher Yields: The lower energy barrier to oxidative addition generally leads to more efficient and higher-yielding reactions.

While aryl chlorides can be successfully employed, they frequently necessitate more specialized and often more expensive catalytic systems, such as those using highly active, sterically hindered phosphine ligands, to facilitate the challenging C-Cl bond activation.[8][9]

Palladium_Cross_Coupling_Cycle cluster_key Legend Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Limiting) Pd(0)L2->Oxidative_Addition + Ar-X ArPd(II)(X)L2 Ar-Pd(II)-X L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation + R-M ArPd(II)(R)L2 Ar-Pd(II)-R L2 Transmetalation->ArPd(II)(R)L2 - M-X Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-R Ar 4-(3,5-dimethoxyaniline) X X = Br or Cl (Br is more reactive) R-M R-M = Coupling Partner (e.g., Boronic Acid)

Palladium cross-coupling cycle highlighting the rate-limiting oxidative addition step.

Table 2: Representative Performance in a Model Suzuki Coupling

SubstrateCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Typical Yield (%)
4-Bromo-3,5-dimethoxyaniline Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2 equiv)802-4>90%
4-Chloro-3,5-dimethoxyaniline Pd₂(dba)₃ (2%)RuPhos (4%)K₃PO₄ (2 equiv)11012-1870-85%
Note: Conditions are illustrative and based on general reactivity principles for aryl halides.

Nucleophilic Aromatic Substitution (SNAr): A More Complex Picture

The SNAr reaction is a powerful tool for functionalizing aromatic rings, particularly those bearing strong electron-withdrawing groups.[10] The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion known as a Meisenheimer complex.[11]

The reactivity in SNAr is governed by two competing factors:

  • Rate of Nucleophilic Attack: The initial attack on the aromatic ring is typically the rate-determining step. This step is facilitated by a more electrophilic carbon center.

  • Leaving Group Ability: The subsequent expulsion of the halide ion to restore aromaticity.

For 4-halo-3,5-dimethoxyanilines, the situation is nuanced. The aniline and methoxy groups are strongly electron-donating, which deactivates the ring towards nucleophilic attack, making SNAr reactions inherently difficult. However, when comparing the two halogens in this context:

  • 4-Chloro-3,5-dimethoxyaniline: The higher electronegativity of chlorine makes the C-Cl bond more polarized. This increases the electrophilicity of the carbon atom, potentially accelerating the initial, rate-limiting nucleophilic attack.

  • 4-Bromo-3,5-dimethoxyaniline: Bromide is a superior leaving group compared to chloride.[4] If the second step (expulsion of the halide) has a significant influence on the overall rate, the bromo-analogue could show enhanced reactivity.

In practice, for electron-rich systems like these, the activation barrier for the initial attack is very high. Therefore, the choice between chloro and bromo may be less critical than the overall need for harsh reaction conditions (high temperatures, very strong nucleophiles) to drive the reaction forward. In cases where the reaction does proceed, the chloro-analogue may offer a slight advantage if the initial nucleophilic attack is the sole rate-determining step.

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Practical Considerations for Synthesis Design

Consideration4-Chloro-3,5-dimethoxyaniline4-Bromo-3,5-dimethoxyanilineRecommendation
Reactivity Lower reactivity in cross-coupling; requires more forcing conditions.High reactivity in cross-coupling; enables milder conditions.For rapid analogue synthesis and late-stage functionalization, the bromo derivative is superior.
Cost Generally lower cost and more readily available from bulk suppliers.Typically more expensive due to the higher cost of bromine.For large-scale process development, the chloro derivative is often the more economical starting point.
Selectivity The robust C-Cl bond allows for selective cross-coupling at other, more reactive sites (e.g., Br, I, OTf) on the same molecule.Can be too reactive for certain selective, sequential coupling strategies.For complex molecules with multiple halogen handles, the chloro group can serve as a robust synthetic anchor.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling to illustrate the milder conditions generally applicable to the bromo-analogue.

Objective: To synthesize 4'-(3-amino-4,5-dimethoxyphenyl)biphenyl-4-carbonitrile from 4-bromo-3,5-dimethoxyaniline.

Materials:

  • 4-Bromo-3,5-dimethoxyaniline (1.0 equiv)

  • (4-cyanophenyl)boronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent, 10% v/v)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3,5-dimethoxyaniline, (4-cyanophenyl)boronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add Pd(OAc)₂ and RuPhos to the flask under the inert atmosphere.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Self-Validation: The success of this protocol under relatively mild conditions (85 °C) validates the high reactivity of the C-Br bond. Attempting the same reaction with the chloro-analogue would likely require a higher temperature (>100 °C) and a longer reaction time, leading to a lower and less clean yield.

Conclusion

The choice between 4-Chloro- and 4-Bromo-3,5-dimethoxyaniline is not arbitrary but a strategic decision based on the intended synthetic application and practical constraints.

  • 4-Bromo-3,5-dimethoxyaniline is the reagent of choice for reactivity-driven applications . Its weaker C-Br bond ensures reliable, high-yielding performance in palladium-catalyzed cross-coupling reactions under mild conditions, making it ideal for medicinal chemistry programs where speed and substrate scope are paramount.

  • 4-Chloro-3,5-dimethoxyaniline is the preferred building block for cost- and strategy-driven applications . Its lower price point makes it attractive for large-scale synthesis. Furthermore, its robust C-Cl bond can be a strategic asset in complex, multi-step syntheses requiring sequential, regioselective functionalization.

By understanding the fundamental chemical principles outlined in this guide, researchers can harness the distinct advantages of each molecule, optimizing their synthetic routes for efficiency, cost, and success.

References

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Online] Available at: [Link]

  • PubChem. 4-Chloro-2,5-dimethoxyaniline. [Online] Available at: [Link]

  • ResearchGate. Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. [Online] Available at: [Link]

  • Taylor & Francis Online. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Online] Available at: [Link]

  • ACS Publications. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Online] Available at: [Link]

  • ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Online] Available at: [Link]

  • YouTube. Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

  • YouTube. nucleophilic aromatic substitutions. [Online] Available at: [Link]

  • ResearchGate. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Online] Available at: [Link]

  • ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. [Online] Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Online] Available at: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. [Online] Available at: [Link]

  • RSC Publishing. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Online] Available at: [Link]

  • Organic Chemistry Portal. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. [Online] Available at: [Link]

  • College of St. Benedict & St. John's University. Oxidative Addition & Reductive Elimination. [Online] Available at: [Link]

  • Google Patents. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes.
  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Online] Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 4-Chloro-3,5-dimethoxyaniline. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides essential, field-tested procedures to manage and dispose of 4-Chloro-3,5-dimethoxyaniline waste, ensuring the safety of your team and the integrity of our environment.

Core Principles: Understanding the Hazard

4-Chloro-3,5-dimethoxyaniline is a substituted aniline derivative with specific toxicological and environmental hazards that dictate its handling and disposal. An awareness of these properties is the first line of defense against accidental exposure and environmental contamination. The compound is harmful if swallowed and is recognized as being toxic to aquatic life with long-lasting effects[1]. Certain aniline compounds are also classified as toxic in contact with skin or if inhaled and may pose a cancer risk. Therefore, treating this chemical with the utmost care is paramount.

Hazard Profile Summary

For immediate reference, the key hazard information for 4-Chloro-3,5-dimethoxyaniline is summarized below.

Hazard ClassificationGHS Hazard StatementKey Considerations
Acute Oral Toxicity H302: Harmful if swallowed[1][2]Avoid ingestion. Do not eat, drink, or smoke in laboratory areas[2][3].
Organ Toxicity H373: May cause damage to organs through prolonged or repeated exposure[1]Minimize exposure duration and quantity. Use only in well-ventilated areas[1][4].
Aquatic Hazard (Chronic) H411: Toxic to aquatic life with long lasting effects[1]Prevent release to the environment. Do not discharge into drains or sewer systems[1][4].

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling 4-Chloro-3,5-dimethoxyaniline in any capacity—from initial use to final waste disposal—the correct PPE must be donned. This is a self-validating system: proper protection prevents exposure, which in turn prevents acute and chronic health effects.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene) to prevent dermal contact. Aniline derivatives can be absorbed through the skin[1].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or dust generation, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or aerosols[1][4]. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary[5].

Step-by-Step Disposal Protocol: From Bench to Incineration

The guiding principle for the disposal of 4-Chloro-3,5-dimethoxyaniline is that it must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in general waste[1][6]. The only acceptable disposal route is through a licensed chemical destruction facility[1][2].

Workflow for Waste Disposal

The following diagram outlines the decision-making process for the proper disposal of 4-Chloro-3,5-dimethoxyaniline waste.

G cluster_collection Step 1: Waste Collection & Segregation cluster_storage Step 2: Temporary Storage cluster_disposal Step 3: Final Disposal start Generate Waste (e.g., unused solid, contaminated labware) collect Collect in a designated, compatible, and sealed hazardous waste container. start->collect label_waste Label container clearly: 'Hazardous Waste', '4-Chloro-3,5-dimethoxyaniline', and associated hazard symbols. collect->label_waste storage Store container in a cool, dry, well-ventilated, and designated hazardous waste accumulation area. label_waste->storage incompatibles Ensure storage away from incompatible materials (e.g., strong acids, oxidizing agents). storage->incompatibles contact_EHS Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. incompatibles->contact_EHS disposal Arrange for pickup and transport to a licensed chemical destruction plant for controlled incineration. contact_EHS->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the disposal of 4-Chloro-3,5-dimethoxyaniline.

Experimental Protocol: Decontaminating Empty Containers

Empty containers that once held 4-Chloro-3,5-dimethoxyaniline must also be managed properly to prevent the release of chemical residues into the environment.

  • Initial Assessment: Determine if the container can be safely rinsed. If it contains a significant residue that cannot be easily removed, it should be disposed of as hazardous waste along with its contents[7].

  • Triple Rinsing Procedure: If the container is rinsable, perform a triple rinse.

    • Select a solvent in which 4-Chloro-3,5-dimethoxyaniline is soluble (e.g., acetone or methanol).

    • Fill the container to approximately 10% of its volume with the chosen solvent.

    • Securely cap the container and shake vigorously for at least 30 seconds.

    • Empty the rinsate into a designated hazardous waste container for halogenated organic waste. Do not pour the rinsate down the drain.

    • Repeat this rinsing process two more times[1][7].

  • Container Disposal: After triple rinsing, the container is generally considered decontaminated. Deface or remove the original label to prevent misuse[7]. The container can then be offered for recycling or disposed of as general laboratory glass or plastic waste, in accordance with your institution's policies[1][7]. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill[2].

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if necessary.

  • Contain the Spill: Prevent the spill from spreading and ensure it does not enter any drains[1][8]. For a solid spill, carefully sweep or scoop the material into a suitable container for disposal[3][9]. Avoid generating dust[1][4].

  • Cleanup:

    • Use an absorbent material (e.g., vermiculite or sand) for any liquid solutions.

    • Collect all contaminated materials (absorbent, gloves, etc.) and place them in a sealed, labeled hazardous waste container[1][10].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility. The proper disposal of 4-Chloro-3,5-dimethoxyaniline is a critical component of our collective duty to protect ourselves, our colleagues, and the world we all share.

References

  • Safety Data Sheet: 4-Methoxyaniline. (n.d.). Carl ROTH. Available at: [Link]

  • Safety Data Sheet: Aniline. (n.d.). Carl ROTH. Available at: [https://www.carlroth.com/medias/SDB-9846-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNjE5MzZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oOWYvaDdiLzkwNzU0NjQxNDI4Nzgu cGRmZGU4YjM4YjQzY2Y4ZWMxZGY0YjM5ZjYwZWE5Y2YxMGMxYjYwZWIzMzQyZDA1ZGYzYjYwYjQzYjYwYjQzYjYw]([Link] cGRmZGU4YjM4YjQzY2Y4ZWMxZGY0YjM5ZjYwZWE5Y2YxMGMxYjYwZWIzMzQyZDA1ZGYzYjYwYjQzYjYwYjQzYjYw)

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Available at: [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). U.S. Environmental Protection Agency. Available at: [Link]

  • Chloramines in Drinking Water. (2025). U.S. Environmental Protection Agency. Available at: [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Available at: [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Available at: [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.